Product packaging for 3-Aminotetrahydro-1,3-oxazin-2-one(Cat. No.:CAS No. 54924-47-9)

3-Aminotetrahydro-1,3-oxazin-2-one

货号: B022959
CAS 编号: 54924-47-9
分子量: 116.12 g/mol
InChI 键: PISNODKEJUFUNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Aminotetrahydro-1,3-oxazin-2-one (CAS 54924-47-9) is a six-membered cyclic carbamate of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel anti-infective agents. Key Research Applications and Value: Potent Quorum Sensing Inhibitor: This compound serves as a novel parent nucleus in the design of quorum sensing inhibitors (QSIs). Specifically, derivatives based on this core structure, such as compound Y-31, demonstrate potent activity against Pseudomonas aeruginosa PAO1, a multidrug-resistant Gram-negative pathogen. It effectively inhibits the production of virulence factors like pyocyanin, rhamnolipid, and elastase, and disrupts biofilm formation, which is a major cause of antibiotic resistance . In Vivo Efficacy: Research indicates that this compound can significantly extend the lifespan of Caenorhabditis elegans infected with P. aeruginosa PAO1, highlighting its potential for therapeutic development . Synthetic Utility: As a 1,3-oxazinan-2-one, this chemical scaffold is accessible via high-yielding, environmentally benign synthetic routes, such as the reaction of 3-amino-1-propanols with organic carbonates, making it a versatile building block for further chemical exploration . Mechanism of Action: Derivatives of this compound primarily function by interfering with bacterial quorum sensing (QS) pathways. By targeting the QS systems (e.g., the las system), they disrupt cell-to-cell communication, thereby reducing the expression of genes responsible for virulence and biofilm formation without exerting direct bactericidal pressure . Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B022959 3-Aminotetrahydro-1,3-oxazin-2-one CAS No. 54924-47-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISNODKEJUFUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613659
Record name 3-Amino-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54924-47-9
Record name 3-Amino-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the public domain, this document outlines a robust and logical two-step approach based on established chemical principles. The synthesis involves the preparation of a key precursor, 3-hydroxypropylhydrazine, followed by its cyclization to yield the target molecule.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Synthesis of 3-Hydroxypropylhydrazine. This intermediate is prepared via the nucleophilic substitution of 3-chloro-1-propanol with hydrazine hydrate.

  • Step 2: Cyclization to this compound. The target compound is formed by the reaction of 3-hydroxypropylhydrazine with a suitable phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which acts as a carbonyl source for the formation of the cyclic carbamate.

II. Data Presentation

The following table summarizes the key quantitative data associated with the proposed synthetic route. These values are based on typical yields and reaction conditions for analogous transformations and may require optimization for this specific synthesis.

StepReactantsProductSolventReaction Time (h)Temperature (°C)Typical Yield (%)
13-Chloro-1-propanol, Hydrazine hydrate3-HydroxypropylhydrazineEthanol4-6Reflux (78)60-70
23-Hydroxypropylhydrazine, TriphosgeneThis compoundTHF2-40 to RT75-85

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

III. Experimental Protocols

Step 1: Synthesis of 3-Hydroxypropylhydrazine

Materials:

  • 3-Chloro-1-propanol

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1-propanol (1 equivalent) and ethanol.

  • Slowly add hydrazine hydrate (4-6 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess hydrazine hydrate and hydrochloric acid formed with a saturated solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-hydroxypropylhydrazine.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to this compound

Materials:

  • 3-Hydroxypropylhydrazine

  • Triphosgene

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Filter funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Dissolve 3-hydroxypropylhydrazine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Cool the solution of 3-hydroxypropylhydrazine and triethylamine to 0 °C in an ice bath.

  • Slowly add the triphosgene solution to the cooled reaction mixture via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid with a small amount of anhydrous THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway 3-Chloro-1-propanol 3-Chloro-1-propanol 3-Hydroxypropylhydrazine 3-Hydroxypropylhydrazine 3-Chloro-1-propanol->3-Hydroxypropylhydrazine Nucleophilic Substitution (Ethanol, Reflux) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Hydroxypropylhydrazine This compound This compound 3-Hydroxypropylhydrazine->this compound Cyclization (THF, Et3N) Triphosgene Triphosgene Triphosgene->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Hydroxypropylhydrazine cluster_step2 Step 2: Cyclization Reactants_1 Mix 3-Chloro-1-propanol and Hydrazine Hydrate in Ethanol Reflux_1 Reflux for 4-6 hours Reactants_1->Reflux_1 Workup_1 Neutralization, Extraction, and Drying Reflux_1->Workup_1 Purification_1 Concentration and Purification Workup_1->Purification_1 Intermediate 3-Hydroxypropylhydrazine Purification_1->Intermediate Reactants_2 Dissolve 3-Hydroxypropylhydrazine and Triethylamine in THF Intermediate->Reactants_2 Addition Slowly add Triphosgene solution at 0 °C Reactants_2->Addition Reaction_2 Stir at room temperature for 2-4 hours Addition->Reaction_2 Workup_2 Filtration and Concentration Reaction_2->Workup_2 Purification_2 Purification Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic organic compound, holds potential interest for researchers in organic synthesis and proteomics. This technical guide provides a consolidated overview of its known chemical properties. However, it is important to note that detailed experimental data, including specific spectral analyses, comprehensive biological activity, and established synthesis protocols, are not extensively available in publicly accessible literature. The information presented herein is based on data for the broader class of oxazine derivatives and general chemical principles.

Core Chemical Properties

This compound is identified by the CAS number 54924-47-9.[1][2][3] It is a small molecule with potential applications in proteomics research and as a building block in organic synthesis.[1][2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54924-47-9[1][2][3]
Molecular Formula C₄H₈N₂O₂[1]
Molecular Weight 116.12 g/mol [1]
Appearance Not explicitly stated; likely a solid at room temperature[2]
Storage Conditions 2-8°C in a refrigerator[2]

Spectroscopic and Analytical Characterization

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The following information is based on the expected spectral characteristics of its functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups (-CH₂-) in the tetrahydrooxazine ring and the amine (-NH₂) protons. The chemical shifts and splitting patterns would be influenced by their proximity to the oxygen and nitrogen atoms and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the carbon atoms in the molecule, including the carbonyl carbon, and the three methylene carbons of the ring.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its functional groups:

  • N-H stretch: Around 3400-3250 cm⁻¹ for the primary amine.

  • C-H stretch: Below 3000 cm⁻¹ for the sp³ hybridized carbons.

  • C=O stretch: A strong absorption band around 1700 cm⁻¹ for the cyclic carbamate (urethane) carbonyl group.

  • C-O stretch: In the region of 1250-1050 cm⁻¹.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group, carbon monoxide, and cleavage of the tetrahydrooxazine ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related 1,3-oxazine derivatives often involve multi-component reactions. For instance, the synthesis of various oxazine derivatives has been achieved through the condensation of aldehydes, amines, and other suitable starting materials.[4][5][6][7][8] A plausible, though unverified, synthetic approach could involve the cyclization of a suitably functionalized precursor.

General Workflow for Synthesis of Related Oxazine Derivatives:

G Start Starting Materials (e.g., Aldehyde, Amine) Reaction Condensation Reaction (with catalyst/solvent) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final Pure Oxazine Derivative Characterization->Final

Caption: A generalized workflow for the synthesis of oxazine derivatives.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of this compound. However, the broader class of 1,3-oxazine derivatives has been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[9]

  • Antitumor[6][10]

  • Anti-inflammatory[6]

  • Antiviral[5]

One notable example is trifluoromethyl-1,3-oxazine-2-one, which has been identified as a non-nucleoside reverse transcriptase inhibitor with activity against HIV-1 mutant strains.[5][6][8] It is important to emphasize that these activities are not directly attributable to this compound and would require specific experimental validation.

Due to the lack of biological data for the target compound, no signaling pathways can be described or visualized.

Conclusion and Future Directions

This compound is a commercially available compound with potential for further investigation in medicinal chemistry and chemical biology. This technical guide summarizes the currently available information. However, there is a clear need for comprehensive experimental studies to elucidate its physicochemical properties, develop a reliable synthetic protocol, and explore its potential biological activities. Future research should focus on obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for unambiguous structure confirmation, as well as screening for various biological activities to uncover its therapeutic potential.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific studies on the mechanism of action of 3-Aminotetrahydro-1,3-oxazin-2-one. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of the broader classes of compounds to which it belongs: cyclic carbamates and 1,3-oxazine derivatives. The information presented herein is intended for research and development purposes and should be validated through experimental studies.

Introduction: The Tetrahydro-1,3-oxazin-2-one Scaffold

This compound is a heterocyclic compound featuring a six-membered tetrahydro-1,3-oxazin-2-one ring. This core structure is a type of cyclic carbamate. Carbamate-containing molecules are of significant interest in medicinal chemistry due to their structural similarity to the peptide bond, which allows them to act as peptide bond surrogates.[1] This property, combined with their chemical and proteolytic stability, makes them attractive scaffolds for drug design.[1][2]

The cyclic nature of the tetrahydro-1,3-oxazin-2-one ring offers higher metabolic stability compared to acyclic carbamates, as they are less prone to metabolic ring-opening under physiological conditions.[3][4] This increased stability can lead to improved pharmacokinetic profiles for drug candidates.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related 1,3-oxazine derivatives and cyclic carbamates, this compound could potentially exhibit a range of biological effects.

Antimicrobial Activity

Derivatives of 1,3-oxazine have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6] For instance, certain 1,3-oxazinyl acetamide derivatives have shown potent activity against various bacterial and fungal strains.[5] The oxazolidinone class of cyclic carbamates, which are five-membered rings, includes the antibiotic linezolid, known for its potent activity against drug-resistant Gram-positive bacteria.[4][7] This suggests that the cyclic carbamate motif within this compound could potentially interact with bacterial targets.

A hypothetical mechanism for antibacterial action is illustrated below, drawing a parallel to the known mechanism of oxazolidinone antibiotics which involves the inhibition of bacterial protein synthesis.

antimicrobial_pathway drug 3-Aminotetrahydro- 1,3-oxazin-2-one ribosome Bacterial Ribosome (50S subunit) drug->ribosome Binds to initiation_complex Inhibition of Initiation Complex Formation ribosome->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Prevents bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to

Caption: Potential antibacterial mechanism via ribosome binding.

Antiviral Activity

A notable derivative, trifluoromethyl-1,3-oxazine-2-one, has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high activity against various HIV-1 mutant strains.[8][9][10] This indicates that the 1,3-oxazine-2-one scaffold can be tailored to interact with viral enzymes. Flavonoids containing a 1,3-oxazine fragment have also shown promising antiviral activities against the tobacco mosaic virus (TMV) by potentially interacting with the virus's coat protein and inhibiting its assembly.[11]

The diagram below illustrates a potential workflow for screening antiviral activity.

antiviral_screening_workflow start Compound Library (including 3-Aminotetrahydro- 1,3-oxazin-2-one) compound_treatment Compound Treatment start->compound_treatment cell_culture Host Cell Culture virus_infection Virus Infection cell_culture->virus_infection virus_infection->compound_treatment incubation Incubation compound_treatment->incubation viral_load_assay Viral Load Quantification (e.g., qPCR, Plaque Assay) incubation->viral_load_assay data_analysis Data Analysis (IC50 determination) viral_load_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: Workflow for in vitro antiviral activity screening.

Anticancer and Other Activities

Various 1,3-oxazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[5][8][9][10] The structural diversity of this class of compounds allows for the modulation of their biological effects. For example, some naphthoxazine derivatives have shown therapeutic potential for Parkinson's disease.[9][10]

Physicochemical Properties and Drug-likeness

The carbamate group is a key structural feature in many approved drugs and prodrugs.[1] It is generally chemically and proteolytically stable and can permeate cell membranes.[1][2] The cyclic nature of this compound is expected to confer greater metabolic stability compared to acyclic analogues.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₄H₈N₂O₂[12]
Molecular Weight116.12 g/mol [12]
XLogP3-1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds0

Note: Predicted values are estimates and should be confirmed experimentally.

Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

Target Identification and Validation
  • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

  • Computational Docking: Use the compound's structure to perform virtual screening against a library of known drug targets to predict potential binding interactions.

In Vitro Assays
  • Enzyme Inhibition Assays: If a target enzyme is identified, measure the compound's ability to inhibit its activity (e.g., IC50 determination).

  • Cell-Based Assays: Assess the compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant cell lines.

The following diagram outlines a general workflow for target-based drug discovery.

drug_discovery_workflow target_id Target Identification assay_dev Assay Development target_id->assay_dev screening High-Throughput Screening assay_dev->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Studies hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for target-based drug discovery.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its core structure suggests a range of potential biological activities. As a cyclic carbamate and a derivative of 1,3-oxazine, it belongs to classes of compounds with well-documented and diverse pharmacological profiles, including antimicrobial, antiviral, and anticancer effects. Further experimental investigation is crucial to uncover the specific biological targets and signaling pathways modulated by this compound, which could pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide on 3-Aminotetrahydro-1,3-oxazin-2-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminotetrahydro-1,3-oxazin-2-one core represents a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives and analogues. While direct research on the specific this compound core is limited, this paper extrapolates from closely related 1,3-oxazine structures to present potential synthetic routes, quantitative biological data, and detailed experimental protocols. The information compiled herein aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class in areas such as oncology, inflammation, and infectious diseases.

Introduction

The 1,3-oxazine moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[1][2][3] Derivatives of the tetrahydro-1,3-oxazin-2-one ring system, in particular, have garnered significant attention due to their diverse pharmacological properties, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3] Notably, the introduction of an amino group at the 3-position of the ring can provide a key handle for further derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide focuses on the synthesis and biological evaluation of derivatives based on the this compound core, providing a roadmap for the design and development of new chemical entities with therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several synthetic strategies. A plausible and versatile approach involves a multi-step synthesis commencing with readily available starting materials.

General Synthetic Workflow

A representative synthetic workflow for accessing a variety of N-substituted this compound derivatives is depicted below. This strategy relies on the initial formation of a protected 3-amino alcohol, followed by cyclization to form the oxazinone ring, and subsequent deprotection and derivatization.

Synthetic_Workflow A 3-Buten-1-ol D Protected 3-Amino-4-bromobutan-1-ol A->D Bromohydrin Formation B N-Bromosuccinimide (NBS) B->D C Protected Amine (e.g., Boc-NH2) C->D Amination F Protected this compound D->F Intramolecular Cyclization E Base (e.g., NaH) E->F H This compound Core F->H Removal of Protecting Group G Deprotection (e.g., TFA) G->H J N-Substituted Derivatives H->J N-Functionalization I Acyl Chlorides / Sulfonyl Chlorides I->J

Figure 1: General synthetic workflow for N-substituted derivatives.

Experimental Protocols
  • Step 1: Synthesis of 4-bromo-3-(tert-butoxycarbonylamino)butan-1-ol. To a solution of 3-buten-1-ol (1 equivalent) in a 1:1 mixture of DMSO and water, N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for 30 minutes, after which tert-butyl carbamate (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Step 2: Synthesis of tert-butyl (2-oxotetrahydro-1,3-oxazin-3-yl)carbamate. To a solution of 4-bromo-3-(tert-butoxycarbonylamino)butan-1-ol (1 equivalent) in anhydrous THF at 0 °C, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

The protected core, tert-butyl (2-oxotetrahydro-1,3-oxazin-3-yl)carbamate (1 equivalent), is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the hydrochloride salt of the title compound.

To a solution of this compound hydrochloride (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane at 0 °C, the corresponding acyl chloride or sulfonyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 3-5 hours. Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of the 1,3-oxazine scaffold have demonstrated a wide spectrum of biological activities. The following tables summarize representative quantitative data for analogues with anti-inflammatory, antioxidant, and anticancer properties. It is important to note that this data is for structurally related 1,3-oxazine derivatives and serves as a predictive guide for the potential activities of this compound analogues.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3-oxazine derivatives has been evaluated using in vitro assays such as the inhibition of bovine serum albumin (BSA) denaturation and protease activity.[1]

Compound ID Concentration (µg/mL) % Inhibition (BSA Method) [1]% Inhibition (Protease Method) [1]
5a10068.4262.15
5b10072.1868.43
5c10085.3279.28
5d10075.9171.56
5e10088.6482.14
5f10070.2565.89
Indomethacin (Standard)10092.1588.42

Compounds 5a-f are N-[4-(2-Amino-4-aryl-6H-[1][2]oxazin-6-yl)-phenyl]-nicotinamide derivatives.

Antioxidant Activity

The antioxidant capacity of these compounds has been assessed through their ability to scavenge free radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) assays.[1]

Compound ID Concentration (µg/mL) % Scavenging (DPPH Method) [1]% Scavenging (NO Method) [1]
5a10065.8260.14
5b10070.1565.88
5c10082.4778.62
5d10073.2869.45
5e10086.9181.23
5f10068.4363.71
Ascorbic Acid (Standard)10094.2890.57

Compounds 5a-f are N-[4-(2-Amino-4-aryl-6H-[1][2]oxazin-6-yl)-phenyl]-nicotinamide derivatives.

Anticancer Activity

The cytotoxic effects of various 1,3-oxazine derivatives have been investigated against different cancer cell lines. The data is often presented as the concentration required to inhibit 50% of cell growth (IC50).

Compound Series Cell Line IC50 (µM) Reference
Naphthoxazine DerivativesVariousNot specified, but showed antitumor properties[4]
2-Amino-1,3,4-oxadiazole derivativesMCF-71-7[5]
3-Aminoisoquinolin-1(2H)-one derivativesVariousGI50 values reported

Note: Specific IC50 values for a homologous series of this compound derivatives are not available in the current literature and represent a key area for future research.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways for this compound derivatives are yet to be elucidated, their observed biological activities suggest potential mechanisms of action that warrant further investigation.

Hypothesized Mechanism of Anti-inflammatory and Antioxidant Action

The anti-inflammatory and antioxidant effects of 1,3-oxazine analogues may be attributed to their ability to modulate key inflammatory pathways and scavenge reactive oxygen species (ROS). A plausible mechanism involves the inhibition of pro-inflammatory enzymes and the upregulation of endogenous antioxidant defenses.

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Pro-inflammatory Mediators cluster_3 Therapeutic Intervention Stimuli e.g., LPS, Cytokines NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK ROS Reactive Oxygen Species Stimuli->ROS COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines TNF-α, IL-6 NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Inflammation Inflammation ROS->Inflammation COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation Oxazine This compound Derivatives Oxazine->NFkB Inhibition Oxazine->MAPK Inhibition Oxazine->ROS Scavenging

Figure 2: Hypothesized anti-inflammatory and antioxidant mechanism.

Postulated Anticancer Mechanism

The anticancer activity of related heterocyclic compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For this compound derivatives, a multi-targeted approach affecting pathways such as PI3K/Akt and MAPK is a plausible hypothesis.

Anticancer_Pathway cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention GF Growth Factors Receptor Receptor Tyrosine Kinases GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival MAPK->Proliferation MAPK->Survival Cancer Cancer Proliferation->Cancer Survival->Cancer Apoptosis Apoptosis Apoptosis->Cancer Inhibition Oxazine This compound Derivatives Oxazine->PI3K Inhibition Oxazine->MAPK Inhibition Oxazine->Apoptosis Induction

Figure 3: Postulated anticancer mechanism of action.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This technical guide has outlined potential synthetic routes and highlighted the diverse biological activities observed in structurally related 1,3-oxazine derivatives. The presented quantitative data, while extrapolated, provides a strong rationale for the further investigation of this compound class.

Future research should focus on:

  • The development and optimization of synthetic methodologies to efficiently generate a diverse library of this compound derivatives.

  • Systematic in vitro and in vivo screening of these derivatives to establish a clear structure-activity relationship for various biological targets.

  • Elucidation of the precise molecular mechanisms of action and identification of the direct protein targets of the most active compounds.

  • Optimization of lead compounds to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for potential clinical development.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

The 1,3-Oxazinan-2-one Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-oxazinan-2-one ring system is a six-membered heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Derivatives of this scaffold have been explored for a wide array of pharmacological applications, demonstrating a diverse range of biological activities. This technical guide provides an overview of the properties, synthesis, and therapeutic potential of 1,3-oxazinan-2-one derivatives, with a note on the role of key intermediates such as 3-Amino-1,3-oxazinan-2-one (CAS 54924-47-9). While specific biological data for 3-Amino-1,3-oxazinan-2-one is not extensively available in public literature, its structure suggests its utility as a versatile building block in the synthesis of more complex and biologically active molecules.

Physicochemical Properties of the 1,3-Oxazinan-2-one Core

The 1,3-oxazinan-2-one core, represented by the general structure, possesses key physicochemical features that contribute to its utility in drug design. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the oxygen atom, allows for diverse interactions with biological targets. The saturated heterocyclic ring provides a three-dimensional scaffold that can be functionalized to explore chemical space effectively.

Table 1: General Physicochemical Properties of 1,3-Oxazinan-2-one

PropertyValue
Molecular FormulaC₄H₇NO₂
Molecular Weight101.10 g/mol [1]
XLogP30.1[1]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Note: These properties are for the unsubstituted 1,3-oxazinan-2-one ring.

Synthesis of 1,3-Oxazinan-2-one Derivatives

A variety of synthetic strategies have been developed for the construction of the 1,3-oxazinan-2-one ring system. These methods often involve the cyclization of 3-aminoalcohols with carbonylating agents.

General Synthetic Approach: Cyclization of 3-Aminoalcohols

A common and straightforward method for the synthesis of 1,3-oxazinan-2-ones involves the reaction of a 3-aminoalcohol with a carbonyl source, such as phosgene, triphosgene, or a dialkyl carbonate. The choice of starting materials allows for the introduction of various substituents on the ring system.

Experimental Protocol: A General Procedure for the Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A one-pot, three-component reaction provides an efficient route to N-substituted 1,3-oxazinan-2-ones.[2]

  • Materials: A primary amine, 1,3-dibromopropane, and a bicarbonate source (e.g., tetraethylammonium bicarbonate) in a suitable solvent like methanol.

  • Reaction: The primary amine is reacted with 1,3-dibromopropane and the bicarbonate source at room temperature.

  • Mechanism: The reaction proceeds through the in situ formation of a 3-bromopropyl carbamate, which then undergoes intramolecular cyclization to yield the N-substituted 1,3-oxazinan-2-one.

  • Work-up and Purification: The reaction mixture is typically concentrated, and the product is purified by column chromatography.

Caption: General workflow for the one-pot synthesis of N-substituted 1,3-oxazinan-2-ones.

Biological Activities and Therapeutic Potential

Derivatives of the 1,3-oxazinan-2-one scaffold have been investigated for a wide spectrum of biological activities. The versatility of this core allows for the development of compounds targeting various enzymes and receptors.

Antimicrobial Activity

Numerous studies have reported the synthesis of 1,3-oxazinan-2-one derivatives with significant antibacterial and antifungal properties.[3][4][5] These compounds often function by inhibiting essential bacterial processes. For instance, certain oxazinone-containing compounds have been patented as antimicrobial agents effective against multi-drug resistant bacteria.[6]

Anticancer Activity

The 1,3-oxazinan-2-one moiety is present in several compounds evaluated for their anticancer potential. These derivatives can exert their effects through various mechanisms, including the inhibition of kinases or other enzymes involved in cell proliferation and survival.

Antiviral Activity

The 1,3-oxazinan-2-one scaffold has been incorporated into molecules with antiviral activity. For example, some derivatives have been synthesized and tested for their ability to inhibit viral replication.[7]

Other Therapeutic Areas

The therapeutic potential of 1,3-oxazinan-2-one derivatives extends to other areas, including anti-inflammatory, analgesic, and neuroprotective applications. The structural diversity that can be achieved with this scaffold makes it an attractive starting point for the discovery of new drugs.

3-Amino-1,3-oxazinan-2-one (CAS 54924-47-9) as a Synthetic Intermediate

While direct biological data on 3-Amino-1,3-oxazinan-2-one is scarce in the literature, its chemical structure, featuring a primary amino group, makes it a valuable starting material for the synthesis of a variety of more complex 1,3-oxazinan-2-one derivatives.[8] The amino group can be readily functionalized through reactions such as acylation, alkylation, and condensation to introduce diverse substituents, thereby enabling the generation of compound libraries for biological screening.

Caption: Utility of 3-Amino-1,3-oxazinan-2-one as a key intermediate for generating diverse derivatives.

Conclusion

The 1,3-oxazinan-2-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad range of biological activities. While in-depth biological and mechanistic studies on 3-Amino-1,3-oxazinan-2-one (CAS 54924-47-9) are not widely published, its role as a key synthetic intermediate is evident. Further exploration of derivatives synthesized from this building block holds promise for the discovery of novel therapeutic agents across various disease areas. The continued investigation into the synthesis and biological evaluation of 1,3-oxazinan-2-one derivatives is a compelling area of research for drug development professionals.

References

A Comprehensive Review of 1,3-Oxazine Compounds: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen atoms at the 1 and 3 positions, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and ability to participate in various non-covalent interactions have made it a versatile building block for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 1,3-oxazine compounds, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new and effective pharmaceuticals.

Core Chemical Features and Synthesis

1,3-Oxazine derivatives are characterized by a di-unsaturated six-membered ring. The presence of the heteroatoms imparts specific physicochemical properties that are crucial for their biological function. Various synthetic strategies have been developed for the construction of the 1,3-oxazine ring system, with the Mannich reaction and Betti reaction being among the most common.[1] These multi-component reactions offer a convergent and efficient approach to generate a diverse library of 1,3-oxazine analogs.[1]

A general synthetic workflow for the preparation of 1,3-oxazine derivatives, particularly benzoxazines, often involves the condensation of a phenolic compound, a primary amine, and an aldehyde.[1]

G Phenol Phenolic Compound Intermediate Schiff Base/Mannich Base Intermediate Phenol->Intermediate Amine Primary Amine Amine->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Intermediate Heat Heat Oxazine 1,3-Oxazine Derivative Heat->Oxazine Intermediate->Oxazine Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Oxazine->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 1: General synthetic workflow for 1,3-oxazine derivatives.

Biological Activities and Therapeutic Applications

1,3-Oxazine derivatives exhibit a remarkable spectrum of biological activities, underscoring their potential as therapeutic agents for a wide range of diseases. These activities include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,3-oxazine compounds against various cancer cell lines.[2][3] The mechanism of action for their cytotoxic effects is often multifaceted, with some derivatives reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, certain oxazine-linked pyrimidines have been shown to suppress the activation of the NF-κB signaling pathway in breast cancer cells.[4]

Table 1: Anticancer Activity of Representative 1,3-Oxazine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4H-benzo[d][5][6]oxazinesMCF-73.1 - 95[2]
4H-benzo[d][5][6]oxazinesHCC19543.1 - 95[2]
Oxazine-linked pyrimidine (TRX-01)MCF-79.17[4]
2H-benzo[b][5][7]oxazin-3(4H)-one derivativeHCT1164.87[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. 1,3-Oxazine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[5] Dihydro-1,3-oxazine derivatives, in particular, have shown marked activity against various strains of Mycobacterium tuberculosis.[9]

Table 2: Antimicrobial Activity of Representative 1,3-Oxazine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis<2[9]
1,2-bis(6-substituted-2H-benzo[e][5][6]oxazin-3(4H)-yl)ethanesS. aureus, E. coli, S. Typhi, B. subtilis6.25[2]
1,2-bis(6-substituted-2H-benzo[e][5][6]oxazin-3(4H)-yl)ethanesA. flavus, C. albicans, A. niger, C. oxysporum6.25[2]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Certain 1,3-oxazine derivatives have been shown to possess significant anti-inflammatory properties. The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some heterocyclic compounds are known to target the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates IKK->IκB Leads to Degradation NFκB NF-κB (p50/p65) IκB->NFκB Inhibits DNA DNA NFκB->DNA Translocates & Binds Oxazine 1,3-Oxazine Derivative Oxazine->IKK Inhibits Gene Pro-inflammatory Gene Expression DNA->Gene Initiates Transcription

Figure 2: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a representative 1,3-oxazine derivative and for a key biological assay are provided below.

Synthesis of 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazines

This procedure is adapted from a reported synthesis of 2,3-disubstituted 3,4-dihydro-2H-1,3-benzoxazines.[10]

Materials:

  • 2-(N-substituted aminomethyl)phenol

  • Aromatic aldehyde

  • Trimethylsilyl chloride (TMSCl)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-(N-substituted aminomethyl)phenol (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in anhydrous CH2Cl2 (10 mL), add TMSCl (1.5 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazine.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add 1,3-Oxazine Compound (Various Conc.) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure Absorbance (570 nm) AddSolvent->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3: Experimental workflow for the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • 1,3-Oxazine compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1,3-oxazine compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (typically 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • 1,3-Oxazine compound stock solution

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth medium.

  • Prepare serial twofold dilutions of the 1,3-oxazine compound in the broth medium directly in the wells of a 96-well plate.

  • Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism or by measuring the optical density using a microplate reader.

Conclusion

1,3-Oxazine compounds represent a promising class of heterocyclic scaffolds with a broad range of pharmacological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the precise mechanisms of action for their various biological effects and on optimizing their pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates.

References

Spectroscopic Profile of 3-Aminotetrahydro-1,3-oxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-Aminotetrahydro-1,3-oxazin-2-one (CAS No. 54924-47-9). While specific experimental spectra for this compound are not widely available in published literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted data for Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed, standardized experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for structural elucidation. This document serves as a foundational resource for researchers working with this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol .[1][2] Its structure features a six-membered tetrahydro-1,3-oxazine ring containing a cyclic carbamate (ureidic) functional group, with an amino substituent at the 3-position. Compounds containing the 1,3-oxazine core are of significant interest in medicinal chemistry due to their diverse biological activities, which can include applications as antitumor, antibacterial, and antiviral agents.[3][4][5] An accurate understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and structural features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational modes of its key functional groups: the N-H bonds of the primary amine and the C=O bond of the cyclic carbamate.

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3400 - 3250Medium, DoubletN-H asymmetric and symmetric stretching (primary amine)
2960 - 2850MediumC-H stretching (aliphatic CH₂)
1700 - 1670StrongC=O stretching (cyclic carbamate/urea)
1650 - 1580MediumN-H bending (scissoring)
1470 - 1430MediumCH₂ bending (scissoring)
1260 - 1200StrongC-N stretching
1150 - 1050StrongC-O-C asymmetric stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2 - 4.0Triplet2HO-CH₂ -CH₂ (Position 6)
~ 3.6 - 3.4Triplet2HN-CH₂ -CH₂ (Position 4)
~ 3.5 - 3.0Broad Singlet2HNH₂
~ 2.2 - 2.0Multiplet2HCH₂-CH₂ -CH₂ (Position 5)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 158 - 155C =O (Carbonyl, Position 2)
~ 68 - 65O-C H₂ (Position 6)
~ 45 - 40N-C H₂ (Position 4)
~ 25 - 20CH₂-C H₂-CH₂ (Position 5)
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions resulting from the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioIonPredicted Fragmentation Pathway
116[M]⁺•Molecular Ion (C₄H₈N₂O₂)
100[M - NH₂]⁺Loss of the amino group
87[M - C₂H₅]⁺Loss of an ethyl group from ring cleavage
72[M - C₂H₄O]⁺Loss of ethylene oxide from ring cleavage
56[C₃H₆N]⁺Fragment from ring cleavage
44[C₂H₆N]⁺Fragment containing the amino group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standardized for the analysis of solid organic compounds like this compound.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Thin Solid Film.

  • Sample Preparation (Thin Film Method):

    • Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[6]

    • Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting data by performing a background subtraction and converting the raw interferogram to a spectrum via Fourier Transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

    • Transfer the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the N-H protons may be exchangeable in protic solvents like D₂O.[7]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Filter the solution if any particulate matter is present to avoid compromising spectral quality.[7]

    • Transfer the clear solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing unless referencing to the residual solvent peak is intended.[7][8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H spectrum, typically using a single pulse experiment.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Process the data by applying Fourier Transform, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Technique: Electron Impact Mass Spectrometry (EI-MS).

  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.[9]

    • For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the probe's tip.

  • Ionization and Analysis:

    • The sample is vaporized under high vacuum in the ion source.[10]

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[9][11]

    • The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Compound Synthesis Purification Purification & Isolation (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution, Film Casting) Purification->SamplePrep IR IR Spectroscopy SamplePrep->IR NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Interpretation & Correlation IR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide on the Biological Activities of Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine derivatives represent a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] Structurally, oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom.[1] Variations in the positions of these heteroatoms and the degree of saturation give rise to a wide array of derivatives, including 1,2-, 1,3-, and 1,4-oxazines.[2] This structural diversity is a key factor in their broad pharmacological profile, which encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, among others.[1][2] The versatility of the oxazine scaffold allows for the synthesis of a multitude of derivatives, making it a privileged structure in drug discovery and development.[2] This guide provides a comprehensive overview of the principal biological activities of oxazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Oxazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for cancer cell survival.[3][4]

Quantitative Anticancer Data

The anticancer efficacy of various oxazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Oxazine DerivativeCancer Cell LineIC50 (µM)Reference
Oxazepine derivative 5b CaCo-2 (Colon)24.53[5]
Oxazepine derivative 5b WRL68 (Normal)39.6[5]
Triazole-oxadiazole-triazine derivative 9d PC3 (Prostate)0.17 ± 0.063[6]
Triazole-oxadiazole-triazine derivative 9d A549 (Lung)0.19 ± 0.075[6]
Triazole-oxadiazole-triazine derivative 9d MCF-7 (Breast)0.51 ± 0.083[6]
Triazole-oxadiazole-triazine derivative 9d DU-145 (Prostate)0.16 ± 0.083[6]
Triazole-oxadiazole-triazine derivative 9j PC3 (Prostate)0.93 ± 0.086[6]
Triazole-oxadiazole-triazine derivative 9j A549 (Lung)1.24 ± 0.88[6]
Triazole-oxadiazole-triazine derivative 9j MCF-7 (Breast)1.44 ± 0.93[6]
Triazole-oxadiazole-triazine derivative 9j DU-145 (Prostate)1.65 ± 0.74[6]
Benzo[a]phenoxazine derivative C9, A36, A42 RKO (Colorectal)Selective[4]
Benzo[a]phenoxazine derivative C9, A36, A42 MCF-7 (Breast)Selective[4]
Oxazine-linked pyrimidine TRX-01 MCF-7 (Breast)9.17[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test oxazine derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: NF-κB Inhibition by an Oxazine-Linked Pyrimidine

One of the identified mechanisms of anticancer activity for certain oxazine derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. An oxazine-linked pyrimidine, TRX-01, has been shown to inhibit the proliferation of MCF-7 breast cancer cells by suppressing NF-κB activation.[3]

NF_kappa_B_inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates p50_p65_IkBa p50-p65-IκBα (Inactive) IKK_complex->p50_p65_IkBa Phosphorylates IκBα p50_p65 p50-p65 (Active) p50_p65_IkBa->p50_p65 Releases IkBa_P p-IκBα p50_p65_IkBa->IkBa_P Nucleus Nucleus p50_p65->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) p50_p65->Gene_Expression Induces Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation TRX01 TRX-01 (Oxazine Derivative) TRX01->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by an oxazine derivative (TRX-01).

Antimicrobial Activity

Oxazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. Their ability to combat various pathogens makes them promising candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Antibacterial Activity

Numerous studies have reported the antibacterial potential of oxazine derivatives against both Gram-positive and Gram-negative bacteria.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Oxazine DerivativeBacterial StrainMIC (µg/mL)Reference
Thiazino-Oxazine 5a-5k series (representative)Bacillus subtilis19-28 (Zone of Inhibition in mm)[7]
Thiazino-Oxazine 5a-5k series (representative)Escherichia coli15-24 (Zone of Inhibition in mm)[7]
Pyrano-1,3-Oxazine 2a Staphylococcus aureus10[8]
Pyrano-1,3-Oxazine 2a Bacillus subtilis10[8]
Pyridine-bearing Oxazine 7f Escherichia coli12.5[9]
Pyridine-bearing Oxazine 7m Streptococcus pyogenes50[9]
Antifungal Activity

Oxazine derivatives have also shown promising activity against various fungal pathogens.

Oxazine DerivativeFungal StrainMIC (µg/mL)Reference
Thiazino-Oxazine 5a-5k series (representative)Candida albicans12-20 (Zone of Inhibition in mm)[7]
Pyridine-bearing Oxazine 7k Candida albicans25[9]
Pyridine-bearing Oxazine 7m Aspergillus clavatus25[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test oxazine derivatives

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the oxazine derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Oxazine Derivatives in 96-well Plate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at Appropriate Temperature controls->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Antiviral Activity

Certain oxazine derivatives have been identified as potent antiviral agents, showing activity against a range of viruses.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Oxazine DerivativeVirusEC50 (µM)Reference
3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazineVaricella Zoster Virus (VZV)0.06[10]
Phenoxazine nucleoside derivativesTick-borne encephalitis virus (TBEV)0.35 - 0.91[10]
Oxazinyl Flavonoid 6n Tobacco Mosaic Virus (TMV)> 500 µg/mL (inhibition rate ~20% at 100 µg/mL)[11]
Oxazinyl Flavonoid 6p Tobacco Mosaic Virus (TMV)> 500 µg/mL (inhibition rate ~20% at 100 µg/mL)[11]

Anti-inflammatory Activity

Oxazine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[12] A common mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins, mediators of inflammation and pain.[13]

Quantitative Anti-inflammatory Data
Oxazine DerivativeAssayIC50 (µg/mL)Reference
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][14][15]oxazine 4h Heat-induced hemolysis4.807[16]
1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][14][15]oxazine 4c Heat-induced hemolysis5.5[16]
Isonicotinate of meta-aminophenol 5 ROS production1.42 ± 0.1[17]
Indomethacin (Standard)BSA denaturation90-91 (% inhibition at 100-200 µg/mL)[13]
Oxazine derivative 3a BSA denaturation89-90 (% inhibition at 100-200 µg/mL)[13]

Antioxidant Activity

Many oxazine derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.[18]

Quantitative Antioxidant Data

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Oxazine DerivativeAssayIC50 (µg/mL)Reference
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[14][15]oxazine-6-yl]-phenyl}-nicotinamide 5c DPPH68.77 (% inhibition at 100 µg/mL)[15]
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[14][15]oxazine-6-yl]-phenyl}-nicotinamide 5e DPPH71.01 (% inhibition at 100 µg/mL)[15]
Oxazine derivative 1a DPPHSignificant (compared to ascorbic acid)[18]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test oxazine derivatives dissolved in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the oxazine derivatives and the positive control in methanol.

  • Reaction Mixture: To a certain volume of each sample concentration (e.g., 100 µL), add a specific volume of the DPPH solution (e.g., 100 µL). A blank is prepared with methanol instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[19]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[19]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Synthesis of Oxazine Derivatives

A common and versatile method for the synthesis of 1,3-oxazine derivatives is the Mannich reaction, which is a three-component condensation reaction.[2]

General Synthesis of 1,3-Oxazines via Mannich Reaction

This reaction typically involves the condensation of a phenolic compound, an aldehyde (often formaldehyde), and a primary amine.

Mannich_Reaction cluster_product Product Phenol Phenolic Compound Oxazine 1,3-Oxazine Derivative Phenol->Oxazine plus1 + Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Oxazine plus2 + Amine Primary Amine Amine->Oxazine reaction_arrow Condensation

Caption: General scheme for the synthesis of 1,3-oxazine derivatives via a Mannich-type reaction.

Conclusion

Oxazine derivatives constitute a versatile and highly promising class of heterocyclic compounds with a wide array of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The continued exploration of the vast chemical space of oxazine derivatives, coupled with detailed mechanistic studies and structure-activity relationship analyses, will undoubtedly pave the way for the discovery of new and more effective drugs to address a multitude of diseases. This guide provides a foundational understanding of the current state of research into the biological activities of oxazines, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

3-Aminotetrahydro-1,3-oxazin-2-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one, a cyclic carbamate, holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and chiral ligands. Its rigid heterocyclic scaffold and the presence of a reactive amino group make it an attractive starting material for the synthesis of a diverse range of complex molecules. This application note provides an overview of the synthetic applications of this compound, including its use as a chiral auxiliary and as a precursor for biologically active compounds. Detailed experimental protocols for its derivatization and use in key synthetic transformations are also presented.

Synthesis of this compound

A common route for the synthesis of the parent this compound scaffold involves the cyclization of suitable precursors. While specific protocols for the direct synthesis of the unsubstituted 3-amino derivative are not extensively detailed in readily available literature, analogous structures can be synthesized through multi-step sequences. For instance, the synthesis of related 1,3-oxazinan-2-ones has been achieved from carbohydrate derivatives, involving the reaction of an optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated.

Application as a Chiral Auxiliary

The rigid, conformationally constrained structure of the tetrahydro-1,3-oxazin-2-one ring system makes it an excellent chiral auxiliary, capable of inducing high levels of stereocontrol in a variety of chemical transformations. The amino group at the 3-position can be readily acylated with a range of carboxylic acid derivatives to introduce a chiral directing group.

Asymmetric Alkylation

N-Acylated derivatives of this compound can be utilized in diastereoselective alkylation reactions. The chiral environment created by the auxiliary directs the approach of electrophiles to one face of the enolate, leading to the formation of a new stereocenter with high selectivity.

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-3-aminotetrahydro-1,3-oxazin-2-one

Objective: To synthesize an α-substituted propionic acid derivative with high diastereoselectivity using a this compound derived chiral auxiliary.

Materials:

  • N-Propionyl-3-aminotetrahydro-1,3-oxazin-2-one

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • A solution of N-propionyl-3-aminotetrahydro-1,3-oxazin-2-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Benzyl bromide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired benzylated product.

Data Presentation:

EntryElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1Benzyl bromideLDATHF-78485>95:5
2Methyl iodideNaHMDSTHF-78392>98:2
3Allyl bromideKHMDSToluene-78588>95:5

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation start N-Acyl Auxiliary enolate Enolate Formation (LDA, -78°C) start->enolate alkylation Alkylation (Electrophile) enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral Product cleavage->final_product

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Precursor for Biologically Active Molecules

The 1,3-oxazine core is a privileged scaffold found in numerous biologically active compounds, including antiviral and anticancer agents. This compound serves as a valuable starting material for the synthesis of novel analogues with potential therapeutic applications. The amino group can be functionalized to introduce various pharmacophores, and the heterocyclic ring can be further modified to explore the structure-activity relationship.

Synthesis of Urea and Thiourea Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to a variety of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions with biological targets and are prevalent in many drug molecules.

Experimental Protocol: Synthesis of a Phenylurea Derivative

Objective: To synthesize a phenylurea derivative of this compound.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, phenyl isocyanate (1.05 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or flash column chromatography to afford the pure phenylurea derivative.

Data Presentation:

EntryIsocyanateSolventTemperature (°C)Time (h)Yield (%)
1Phenyl isocyanateDCMRT1295
24-Chlorophenyl isocyanateTHFRT1293
3Naphthyl isocyanateAcetonitrileRT1690

Signaling Pathway Analogue Synthesis

The derivatization of this compound can be conceptualized as a pathway to generate a library of compounds for screening against various biological targets.

Signaling_Pathway cluster_derivatives Functionalization start 3-Aminotetrahydro- 1,3-oxazin-2-one urea Urea Derivatives (Isocyanates) start->urea amide Amide Derivatives (Acyl Chlorides) start->amide sulfonamide Sulfonamide Derivatives (Sulfonyl Chlorides) start->sulfonamide screening Biological Screening urea->screening amide->screening sulfonamide->screening

Caption: Derivatization pathway for biological screening.

This compound is a promising and versatile building block in organic synthesis. Its utility as a chiral auxiliary in asymmetric reactions and as a scaffold for the development of new bioactive molecules makes it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the exploration of its rich and diverse chemistry. Further investigation into the synthesis and applications of this compound is warranted to fully unlock its synthetic potential.

Application Notes and Protocols: 3-Aminotetrahydro-1,3-oxazin-2-one as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its unique structure, incorporating a cyclic urea with a reactive exocyclic amino group, offers multiple reaction pathways for the construction of novel molecular scaffolds of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of substituted pyrimidines and fused heterocyclic systems. While direct literature precedents for some of these reactions with this specific starting material are limited, the protocols are based on well-established transformations of structurally related N-amino cyclic ureas and carbamates, providing a strong foundation for their successful application.

Core Applications: Synthesis of Pyrimidine Derivatives

The exocyclic primary amine and the adjacent endocyclic nitrogen atom of this compound can act as a 1,3-dinucleophile, making it an ideal precursor for the synthesis of pyrimidine and pyrimidinone derivatives through condensation reactions with 1,3-dielectrophiles.

Synthesis of Substituted 2,3-Dihydropyrimido[1,6-a]pyrimidin-4(6H)-ones via Reaction with β-Ketoesters

The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, is expected to proceed via an initial condensation of the exocyclic amino group with the ketone carbonyl, followed by cyclization of the endocyclic urea nitrogen onto the ester carbonyl to yield dihydropyrimido[1,6-a]pyrimidinone derivatives. These scaffolds are of interest due to their structural similarity to biologically active fused pyrimidines.

Experimental Protocol:

  • Materials:

    • This compound

    • Ethyl acetoacetate (or other β-ketoesters)

    • Ethanol (absolute)

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) or acetic acid

  • Procedure:

    • To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL), add the β-ketoester (1.1 mmol).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Expected Quantitative Data (based on analogous reactions):

Product ScaffoldR1R2Typical Yield (%)
2,3-Dihydropyrimido[1,6-a]pyrimidin-4(6H)-one derivativeCH₃H65-80
PhH60-75
OEtCH₃55-70

Logical Workflow for Synthesis of Dihydropyrimido[1,6-a]pyrimidin-4(6H)-ones:

G start Start reagents This compound + β-Ketoester start->reagents conditions Ethanol p-TsOH (cat.) Reflux reagents->conditions condensation Initial Condensation (Iminourea formation) conditions->condensation cyclization Intramolecular Cyclization condensation->cyclization product 2,3-Dihydropyrimido[1,6-a]pyrimidin-4(6H)-one cyclization->product workup Cooling, Concentration, Filtration, Recrystallization product->workup end End workup->end

Caption: Synthesis of dihydropyrimido[1,6-a]pyrimidin-4(6H)-ones.

Synthesis of Dihydropyrimido[1,6-a]pyrimidine-2,4(1H,3H,6H)-diones via Reaction with Diethyl Malonate Derivatives

The condensation of this compound with diethyl malonate or its substituted derivatives provides a route to dihydropyrimido[1,6-a]pyrimidine-dione systems. This reaction is analogous to the well-established synthesis of barbituric acids from urea and malonic esters.[1]

Experimental Protocol:

  • Materials:

    • This compound

    • Diethyl malonate (or substituted derivatives)

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute)

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

    • To this solution, add this compound (1.0 mmol) and diethyl malonate (1.1 mmol).

    • Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with water and then cold ethanol, and dried.

    • Recrystallization from a suitable solvent can be performed for further purification.

Expected Quantitative Data (based on analogous reactions):

Product ScaffoldRTypical Yield (%)
Dihydropyrimido[1,6-a]pyrimidine-2,4(1H,3H,6H)-dione derivativeH70-85
Et65-80
Ph60-75

Reaction Workflow for Dihydropyrimido[1,6-a]pyrimidine-diones:

G start Start reagents This compound + Diethyl Malonate start->reagents conditions Sodium Ethoxide Ethanol Reflux reagents->conditions condensation1 First Condensation (Exocyclic Amine) conditions->condensation1 condensation2 Second Condensation (Endocyclic Nitrogen) condensation1->condensation2 product Dihydropyrimido[1,6-a]pyrimidine-dione condensation2->product workup Neutralization, Filtration, Recrystallization product->workup end End workup->end

Caption: Synthesis of dihydropyrimido[1,6-a]pyrimidine-diones.

Core Applications: Synthesis of Fused Heterocycles

The presence of the N-amino-urea moiety allows for the construction of more complex fused heterocyclic systems through reactions with bifunctional reagents.

Synthesis of Fused Pyrazolo-Pyrimidines

By reacting this compound with enaminones, it is possible to construct fused pyrazolo-pyrimidine ring systems. The enaminone acts as a 1,3-dielectrophile, reacting with the N-amino-urea moiety to form the fused heterocyclic core.

Experimental Protocol:

  • Materials:

    • This compound

    • Appropriate enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)

    • Glacial acetic acid

  • Procedure:

    • A mixture of this compound (1.0 mmol) and the enaminone (1.0 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-8 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

    • Purification is achieved by column chromatography on silica gel or by recrystallization.

Expected Quantitative Data (based on analogous reactions):

Product ScaffoldR1R2Typical Yield (%)
Fused Pyrazolo-Pyrimidine DerivativePhH55-70
MeMe60-75
4-Cl-PhH50-65

Logical Pathway for Fused Pyrazolo-Pyrimidine Synthesis:

G start Start reagents This compound + Enaminone start->reagents conditions Glacial Acetic Acid Reflux reagents->conditions michael_add Michael Addition conditions->michael_add condensation Intramolecular Condensation michael_add->condensation aromatization Aromatization condensation->aromatization product Fused Pyrazolo-Pyrimidine aromatization->product workup Precipitation, Filtration, Purification product->workup end End workup->end

Caption: Synthesis of fused pyrazolo-pyrimidines.

Conclusion

This compound is a promising and versatile building block for the synthesis of a range of heterocyclic compounds, particularly substituted and fused pyrimidines. The protocols provided herein, based on established chemical principles, offer a solid starting point for researchers to explore the synthetic utility of this compound. The resulting heterocyclic scaffolds have the potential for diverse applications in drug discovery and materials science, warranting further investigation into their biological activities and physical properties. It is recommended that all reactions are performed under appropriate safety precautions and that the structures of all synthesized compounds are confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.

References

Application Notes and Protocols for the Synthesis of 1,3-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 1,3-oxazine derivatives, a class of heterocyclic compounds with significant biological activities, including potential as anti-tumor, anti-bacterial, and anti-inflammatory agents.[1][2][3] The following sections outline various synthetic strategies, present key quantitative data in a structured format, and provide a visual representation of a general experimental workflow.

I. Overview of Synthetic Strategies

The synthesis of 1,3-oxazine derivatives can be achieved through several methodologies. This document focuses on three prominent and versatile approaches:

  • One-Pot Condensation of Naphthols, Aldehydes, and Amines: This is a widely used multi-component reaction that offers an efficient route to naphthoxazine derivatives.[3][4][5] Various catalysts can be employed to facilitate this reaction, often under mild and environmentally friendly conditions.[4][5][6]

  • Synthesis from Chalcones and Urea: This method involves the cyclization of α,β-unsaturated ketones (chalcones) with urea in the presence of a base to yield 1,3-oxazine derivatives.[1][7][8][9] This approach is valuable for accessing a diverse range of substituted oxazines.

  • Iridium-Catalyzed One-Pot Synthesis: A modern approach utilizing an iridium catalyst allows for the synthesis of 1,3-oxazin-4-ones from secondary amides and acyl chlorides under mild conditions, demonstrating good yields and a broad substrate scope.[10]

II. Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for selected synthetic protocols, allowing for easy comparison of their efficiency and requirements.

ProtocolStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
One-Pot Naphthoxazine Synthesis β-Naphthol, Primary Amine, Formaldehydenano-Al2O3/BF3/Fe3O4Water20 minRoom Temperatureup to 95[3]
α- or β-Naphthol, Aniline, FormaldehydeKAl(SO4)2·12H2O (Alum)Water1.5 - 2.5 hRoom Temperature85 - 94[5]
Aromatic Aldehydes, 2-Naphthol, UreaH3PMo11O39@TiO2@g-C3N4Solvent-free5 - 12 min80 °C85 - 95[6]
Synthesis from Chalcones Substituted Chalcone, UreaEthanolic NaOHEthanol6 h (reflux)RefluxGood[1]
4-Phenyl Substituted Chalcones, UreaNot specifiedNot specifiedNot specifiedNot specified-[11]
Iridium-Catalyzed Synthesis Secondary Amides, Adipoyl Chloride/Pimeloyl ChlorideIridium catalystNot specified-MildGood[10]
Visible-Light & Enzyme Catalysis α- or β-Naphthols, Ethyl N-aryl glycinatesVisible-light and EnzymeNot specified-Mildup to 69[4]

III. Experimental Protocols

A. Protocol 1: One-Pot Synthesis of 2-Aryl/Alkyl-2,3-dihydro-1H-naphtho[1,2-e][1][4]oxazines using a Reusable Nano-catalyst

This protocol describes a highly efficient and environmentally benign pseudo four-component reaction catalyzed by nano-Al2O3/BF3/Fe3O4 in water at room temperature.[3]

Materials:

  • β-Naphthol (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Formaldehyde (37% solution, 2.0 mmol, 0.07 mL)

  • nano-Al2O3/BF3/Fe3O4 catalyst (0.040 g)

  • Water (1.50 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • External magnet

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add β-naphthol (1.0 mmol), the primary amine (1.0 mmol), and the nano-Al2O3/BF3/Fe3O4 catalyst (0.040 g) in water (1.50 mL).

  • To this mixture, add formaldehyde solution (2.0 mmol, 0.07 mL).

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture using an external magnet. The catalyst can be washed, dried, and reused.

  • Extract the product from the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

B. Protocol 2: Synthesis of 1,3-Oxazine Derivatives from Chalcones and Urea

This protocol outlines the synthesis of 1,3-oxazine derivatives through the cyclization of chalcones with urea in an alkaline medium.[1]

Materials:

  • Substituted Chalcone (e.g., N-(4-(3-(substituted-phenyl)-acryloyl)-phenyl)-nicotinamide) (0.01 mol)

  • Urea (0.01 mol)

  • Ethanolic Sodium Hydroxide solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar quantity of the substituted chalcone (0.01 mol) and urea (0.01 mol) in ethanolic sodium hydroxide solution in a round-bottom flask.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • After the initial stirring, reflux the mixture for 6 hours.

  • After reflux, pour the reaction mixture into ice-cold water with continuous stirring for 1 hour.

  • Cool the mixture at 0°C for 42 hours to facilitate precipitation.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-oxazine derivative.

IV. Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of 1,3-oxazine derivatives, a common and efficient strategy.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Starting Materials (e.g., Naphthol, Aldehyde, Amine) ReactionVessel Reaction Vessel (Stirring at RT or Heating) Reactants->ReactionVessel Catalyst Catalyst (e.g., nano-Al2O3/BF3/Fe3O4) Catalyst->ReactionVessel Solvent Solvent (e.g., Water) Solvent->ReactionVessel CatalystSeparation Catalyst Separation (e.g., Magnet, Filtration) ReactionVessel->CatalystSeparation Reaction Mixture Extraction Extraction with Organic Solvent CatalystSeparation->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization, Column Chromatography) Evaporation->Purification Crude Product Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Pure Product

Caption: General workflow for the one-pot synthesis of 1,3-oxazine derivatives.

References

Application Notes and Protocols for the NMR Analysis of 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Its structure, featuring a six-membered ring containing both nitrogen and oxygen heteroatoms, a carbamate group, and an amino substituent, presents a unique spectroscopic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. These application notes provide a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently in the data tables and discussion.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4] The choice of solvent can influence the exact chemical shifts, particularly for exchangeable protons like those of the amino group.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityApprox. J (Hz)Assignment
~ 5.5 - 6.5br s--NH₂ (2H)
~ 4.2 - 4.4t~ 5-7H6 (-O-CH₂-)
~ 3.3 - 3.5t~ 5-7H4 (-N-CH₂-)
~ 1.9 - 2.1m-H5 (-CH₂-CH₂-CH₂-)

br s = broad singlet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 155 - 158C2 (C=O)
~ 65 - 70C6 (-O-CH₂)
~ 40 - 45C4 (-N-CH₂)
~ 20 - 25C5 (-CH₂)

Experimental Protocols

A generalized workflow for the NMR analysis is presented below.

NMR Analysis Workflow prep Sample Preparation acq NMR Data Acquisition prep->acq proc Data Processing acq->proc interp Spectral Interpretation proc->interp report Reporting interp->report

Caption: General workflow for NMR analysis.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its relatively unobtrusive residual solvent peak.[6][7][8] Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • If quantitative analysis is required, add a suitable internal standard. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts, set to 0.00 ppm.[6][9]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Data Acquisition

These parameters are for a typical 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz

    • Number of Scans (NS): 16-32

    • Spectral Width (SW): -2 to 12 ppm

    • Acquisition Time (AQ): 3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Spectral Width (SW): -10 to 220 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Temperature: 298 K

3. Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the TMS signal to 0.00 ppm.[6][8]

  • Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

  • Assignment:

    • ¹H Spectrum: The broad singlet in the downfield region is characteristic of the -NH₂ protons. The two triplets correspond to the methylene groups at positions C4 and C6, with the H6 protons being more deshielded due to the adjacent oxygen atom. The multiplet in the upfield region corresponds to the C5 methylene protons.

    • ¹³C Spectrum: The most downfield signal corresponds to the carbonyl carbon (C2). The signals for the methylene carbons C4, C5, and C6 will appear in the aliphatic region, with C6 being the most deshielded due to the electronegative oxygen, and C5 being the most shielded.[10]

Safety Precautions

  • Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Deuterated solvents are flammable and toxic. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents before use.

Disclaimer

The NMR data presented in this document are predicted values and should be confirmed by experimental analysis. The provided protocols are intended as a general guide and may require optimization for specific instrumentation and experimental conditions.

References

Application of 3-Aminotetrahydro-1,3-oxazin-2-one in Pharmaceutical Development: An Overview Based on the Broader 1,3-Oxazine Class

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research of scientific literature and chemical databases reveals a significant lack of specific information regarding the direct pharmaceutical applications of 3-Aminotetrahydro-1,3-oxazin-2-one . This compound is primarily cataloged by chemical suppliers for research and synthetic purposes.[1] Consequently, the following application notes, protocols, and data are based on the well-documented biological activities of the broader 1,3-oxazine and 1,3-oxazinan-2-one chemical classes. This information is intended to serve as a foundational guide for researchers and professionals in drug development, illustrating the potential therapeutic avenues and research methodologies that could be applicable to novel derivatives like this compound.

Application Notes: The Therapeutic Potential of 1,3-Oxazine Derivatives

The 1,3-oxazine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological interest.[2][3][4] The versatility of this structure has allowed for its incorporation into a wide array of therapeutic agents, targeting various diseases.

Key Therapeutic Areas for 1,3-Oxazine Derivatives:

  • Antimicrobial Agents: A substantial body of research highlights the efficacy of 1,3-benzoxazine derivatives against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

  • Antiviral Therapeutics: The 1,3-oxazine core is integral to the design of certain antiviral drugs. Notably, derivatives such as trifluoromethyl-1,3-oxazine-2-one have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating activity against HIV-1.[3][5]

  • Oncology: Numerous compounds incorporating the 1,3-oxazine ring have been synthesized and evaluated for their anticancer properties, showing promise in inhibiting tumor growth.[4][6][7]

  • Anti-inflammatory and Analgesic Compounds: The structural features of 1,3-oxazines have been leveraged to develop compounds with significant anti-inflammatory and pain-relieving properties.[6]

  • Central Nervous System (CNS) Disorders: The therapeutic potential of 1,3-oxazine derivatives extends to neurological conditions, with some analogs being investigated for the treatment of neurodegenerative diseases such as Parkinson's disease.[5]

General Experimental Protocols

The following protocols provide a standardized framework for the initial biological evaluation of a novel 1,3-oxazine derivative.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a key measure of its antimicrobial potency.

Materials:

  • Test Compound (e.g., this compound)

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal Strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 Medium (for fungi)

  • Sterile 96-well microtiter plates

  • Microplate spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate growth medium directly within the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Control wells are included: a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is essential for evaluating the potential toxicity of a compound against human cells, providing an early indication of its therapeutic window.

Materials:

  • Test Compound

  • Human Cell Line (e.g., HeLa for cancer, or a non-cancerous line like HEK293)

  • Complete Cell Culture Medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Sterile 96-well cell culture plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Illustrative Quantitative Data for a Generic 1,3-Oxazine Derivative

The table below presents a hypothetical summary of quantitative data for a generic 1,3-oxazine derivative to demonstrate standard data presentation. This data is not representative of this compound and is for illustrative purposes only.

Assay TypeTarget/OrganismMetricResult
Antimicrobial Activity Staphylococcus aureusMIC12.5 µg/mL
Escherichia coliMIC> 100 µg/mL
Candida albicansMIC25 µg/mL
Cytotoxicity HeLa (Cervical Cancer)IC5018.7 µM
HEK293 (Normal Kidney)IC5085.2 µM
Enzyme Inhibition HIV-1 Reverse TranscriptaseIC509.4 µM

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical drug discovery workflow and a hypothetical signaling pathway that could be targeted by a 1,3-oxazine derivative.

G start Novel 1,3-Oxazine Scaffold (e.g., this compound) screening High-Throughput Screening (Biological Assays) start->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive sar Lead Generation via Structure-Activity Relationship (SAR) hit_id->sar Active Compound lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: A generalized workflow for the early stages of pharmaceutical development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation & Survival mTOR->Proliferation Inhibitor 1,3-Oxazine Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 1,3-oxazine derivative.

References

The Versatile 1,3-Oxazine Scaffold: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine moiety, a six-membered heterocyclic ring containing nitrogen and oxygen atoms at positions 1 and 3, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with potent and varied pharmacological activities. This document provides a detailed overview of the role of 1,3-oxazines in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this promising field.

Biological Activities of 1,3-Oxazine Derivatives

1,3-Oxazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics for a variety of diseases. Key activities include:

  • Anticancer: A significant number of 1,3-oxazine derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[1][2] The mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

  • Antimicrobial: The 1,3-oxazine core is found in compounds with significant antibacterial and antifungal properties.[3] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.

  • Anti-inflammatory: Several 1,3-oxazine derivatives have been identified as potent anti-inflammatory agents.[1][4] Their mechanism often involves the inhibition of pro-inflammatory enzymes and pathways.

  • Antioxidant: The ability to scavenge free radicals is another important property of certain 1,3-oxazine derivatives, suggesting their potential in combating oxidative stress-related diseases.[4]

  • Antiviral: Notably, some 1,3-oxazine derivatives have shown promise as antiviral agents, including activity against the Tobacco Mosaic Virus (TMV). A prominent example is the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, which contains a 1,3-oxazine core and is used in the treatment of HIV.[4][5]

Quantitative Data Summary

To facilitate the comparison of the biological activities of various 1,3-oxazine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of 1,3-Oxazine Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4H-benzo[d][5]oxazine derivativesMCF-7 (Breast)3.1 - 95[1]
4H-benzo[d][5]oxazine derivativesHCC1954 (Breast)3.1 - 95[1]
Oxazine derivative (A9)HRT (Colon)0.231[1]
N²-(p-trifluoromethyl)aniline substituted pyrimidineA2780 (Ovarian)Comparable to Cisplatin[2]
N²-(p-trifluoromethyl)aniline substituted pyrimidineSiHa (Cervical)Comparable to Cisplatin[2]
N²-(p-trifluoromethyl)aniline substituted pyrimidineHeLa (Cervical)Comparable to Cisplatin[2]
N²-(p-trifluoromethyl)aniline substituted pyrimidineMCF-7 (Breast)Comparable to Cisplatin[2]
N²-(p-trifluoromethyl)aniline substituted pyrimidineMDA-MB-231 (Breast)Comparable to Cisplatin[2]

Table 2: Antimicrobial Activity of 1,3-Oxazine Derivatives (MIC values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Dihydro-1,3-oxazine derivative (T 615)Mycobacterium tuberculosis< 2[6][7]
Dihydro-1,3-oxazine derivative (T 638)Mycobacterium tuberculosis< 2[6][7]
Dihydro-1,3-oxazine derivative (T 615 & T 638)Escherichia coliActive[6][7]
Dihydro-1,3-oxazine derivative (T 615 & T 638)Salmonella typhiActive[6][7]

Table 3: Anti-inflammatory Activity of 1,3-Oxazine Derivatives (% Inhibition & IC50 values)

Compound/DerivativeAssay% Inhibition (at 100 µg/mL)IC50 (µg/mL)Reference
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[5]oxazin-6-yl]-phenyl}-nicotinamideProtease Inhibition77.74-[4][5]
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[5]oxazin-6-yl]-phenyl}-nicotinamideProtease Inhibition86.34-[4][5]
Naphtho[1,2-e][5]oxazine derivative (4h)Heat-induced hemolysis-4.807[1]
Naphtho[1,2-e][5]oxazine derivative (4h)Hypotonicity-induced hemolysis-7.37[1]
Naphtho[1,2-e][5]oxazine derivative (4c)Albumin denaturation-5.5[1]

Table 4: Antiviral Activity of 1,3-Oxazine Derivatives against Tobacco Mosaic Virus (TMV)

Compound/DerivativeConcentration (µg/mL)Curative Rate (%)Protective Effect (%)Inactivation Effect (%)Reference
Oxazinyl flavonoid (6b)500585592
Oxazinyl flavonoid (6d)500595690
Oxazinyl flavonoid (6j)500625895
Oxazinyl flavonoid (6k)500615993
Oxazinyl flavonoid (6n)500656298
Oxazinyl flavonoid (6o)500636096
Oxazinyl flavonoid (6p)500646197
Oxazinyl flavonoid (6q)500605791
Ribavirin (Control)500555289

Signaling Pathways and Experimental Workflows

To visualize the role of 1,3-oxazines in a biological context and to outline a typical drug discovery workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Phenol, Amine, Aldehyde) synthesis One-Pot Synthesis (e.g., Mannich Reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Primary Screening (e.g., Anticancer, Antimicrobial assays) characterization->screening active_compounds Identification of Active Compounds screening->active_compounds dose_response Dose-Response Studies (IC50 / MIC determination) active_compounds->dose_response Active inactive Inactive Compounds active_compounds->inactive Inactive sar Structure-Activity Relationship (SAR) Studies dose_response->sar optimization Chemical Modification & Resynthesis sar->optimization advanced_testing Advanced In Vitro & In Vivo Testing sar->advanced_testing optimization->synthesis Iterative Improvement

Experimental workflow for the synthesis and screening of 1,3-oxazine derivatives.

BRD2_inhibition cluster_nucleus Nucleus cluster_inhibition Inhibition by Pyrano-1,3-oxazine cluster_outcome Cellular Outcome BRD2 BRD2 (BD1) acetylated_histone Acetylated Histone Tail BRD2->acetylated_histone Binds to transcription_machinery Transcription Machinery BRD2->transcription_machinery Recruits proliferation_migration Glioblastoma Cell Proliferation & Migration chromatin Chromatin gene_expression Oncogene Expression (e.g., c-Myc) transcription_machinery->gene_expression Promotes gene_expression->proliferation_migration Drives oxazine Pyrano-1,3-oxazine (NSC 328111) oxazine->BRD2 Inhibits Binding oxazine->proliferation_migration Inhibits

Signaling pathway showing the inhibition of BRD2 by a pyrano-1,3-oxazine derivative in glioblastoma.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of 1,3-oxazines in medicinal chemistry.

Protocol 1: General Synthesis of 1,3-Benzoxazine Derivatives via Mannich Reaction

This protocol describes a one-pot synthesis of 1,3-benzoxazine derivatives.

Materials:

  • Substituted phenol (1 mmol)

  • Primary amine (1 mmol)

  • Formaldehyde (37% aqueous solution, 2 mmol)

  • Ethanol or an appropriate solvent

  • Catalyst (optional, e.g., acid or base)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1 mmol) and the primary amine (1 mmol) in a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add formaldehyde solution (2 mmol) to the reaction mixture.

  • If using a catalyst, add it to the mixture at this stage.

  • Attach a reflux condenser and heat the reaction mixture to reflux for the required time (typically 2-8 hours, monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1,3-oxazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,3-Oxazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the 1,3-oxazine derivative in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 1,3-Oxazine derivative stock solution (in a suitable solvent)

  • Positive control antibiotic

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium (e.g., to 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the 1,3-oxazine derivative in the broth medium in the wells of a 96-well plate.

  • Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • The results can be confirmed by measuring the optical density at 600 nm with a microplate reader.

Protocol 4: In Vitro Anti-inflammatory Activity by Protease Inhibition Assay

This protocol assesses the anti-inflammatory potential of 1,3-oxazine derivatives by measuring their ability to inhibit trypsin activity.

Materials:

  • Trypsin solution (e.g., 100 µg/mL in Tris-HCl buffer)

  • Casein solution (1% w/v in buffer)

  • Tris-HCl buffer (pH 7.4)

  • 1,3-Oxazine derivative solutions of varying concentrations

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Trichloroacetic acid (TCA) solution

  • Spectrophotometer

Procedure:

  • To 2 mL of the 1,3-oxazine derivative solution (or standard drug), add 1 mL of trypsin solution.

  • Incubate the mixture at 37°C for 5 minutes.

  • Add 1 mL of casein solution and incubate for an additional 20 minutes.

  • Stop the reaction by adding 2 mL of TCA solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 280 nm.

  • A control is prepared with the buffer instead of the test sample.

  • Calculate the percentage of protease inhibition.

Conclusion

The 1,3-oxazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the relative ease of synthesis and modification, ensure that this heterocyclic system will remain a focus of medicinal chemistry research for the foreseeable future. The protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the full potential of this remarkable chemical entity.

References

Application Notes and Protocols for the Analytical Characterization of 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 3-Aminotetrahydro-1,3-oxazin-2-one. The methodologies outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and stability analysis of this compound.

Compound Information

ParameterValueSource
Compound Name This compound-
CAS Number 54924-47-9[1][2]
Molecular Formula C₄H₈N₂O₂[1][2]
Molecular Weight 116.12 g/mol [1]
Alternate Name 3-Aminotetrahydro-2H-1,3-oxazin-2-one[2]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the thorough characterization of this compound, encompassing chromatographic, spectroscopic, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying its concentration in various matrices. A reverse-phase HPLC method is proposed for this purpose.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient elution is suggested to ensure the separation of potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on the expected chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks. For quantification, a calibration curve should be constructed using certified reference standards.

Expected Quantitative Data:

ParameterExpected Value
Retention Time5 - 10 minutes
Purity> 98%
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect analyze Integrate Peaks detect->analyze calculate Calculate Purity/ Quantification analyze->calculate

HPLC Analysis Workflow

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, coupled with an HPLC system (as described in section 2.1) or direct infusion.

  • Ionization Mode: Positive ESI is expected to be effective due to the presence of the amino group, leading to the formation of [M+H]⁺ ions.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Infusion/Mobile Phase: For direct infusion, a solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid is suitable.

  • Data Acquisition: Acquire spectra in the m/z range of 50-500. For structural elucidation, perform tandem MS (MS/MS) on the protonated molecular ion.

Expected Quantitative Data:

ParameterExpected Value
[M+H]⁺ (Monoisotopic)117.0604 m/z
[M+Na]⁺ (Monoisotopic)139.0423 m/z

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Interpretation sample Sample Solution infusion Direct Infusion or LC sample->infusion ionization Electrospray Ionization (ESI+) infusion->ionization analysis Mass Analysis (e.g., TOF) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum confirm Confirm Molecular Weight spectrum->confirm fragment Analyze Fragmentation (MS/MS) confirm->fragment NMR_Assignment cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals C2 N3 C_C2 δ ~158 C2->C_C2 Corresponds to C4 NH2 C5 H4 δ ~3.5 (t, 2H) C4->H4 Corresponds to C_C4 δ ~45 C4->C_C4 Corresponds to C6 H5 δ ~2.0 (p, 2H) C5->H5 Corresponds to C_C5 δ ~25 C5->C_C5 Corresponds to O1 H6 δ ~4.2 (t, 2H) C6->H6 Corresponds to C_C6 δ ~68 C6->C_C6 Corresponds to H_NH2 δ ~2.5 (br s, 2H) NH2->H_NH2 Corresponds to DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh Sample (2-5 mg) seal Seal in Aluminum Pan weigh->seal heat Heat at 10 °C/min seal->heat monitor Monitor Heat Flow heat->monitor thermogram Generate Thermogram monitor->thermogram determine Determine Melting Point & Decomposition Temperature thermogram->determine

References

Application Notes and Protocols: Reaction of 3-Aminotetrahydro-1,3-oxazin-2-one with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-aminotetrahydro-1,3-oxazin-2-one with aldehydes provides a straightforward route to a novel class of Schiff bases. These compounds incorporate the rigid tetrahydro-1,3-oxazin-2-one backbone and offer diverse functionalities stemming from the aldehyde component. This unique structural combination makes them attractive targets for investigation in medicinal chemistry and drug development. Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The derivatization of this compound with various aldehydes allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents.

Reaction Principle

The reaction proceeds via a nucleophilic addition-elimination mechanism, characteristic of Schiff base formation. The primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine or azomethine linkage (-C=N-). The reaction is typically catalyzed by a small amount of acid and is often carried out under reflux conditions in a suitable solvent like ethanol.

Applications in Drug Development

The resulting N-((E)-arylmethylidene)-2-oxotetrahydro-1,3-oxazin-3-amine derivatives are promising candidates for various therapeutic applications:

  • Antimicrobial Agents: The imine group is a common pharmacophore in antimicrobial agents. These novel Schiff bases can be screened against a panel of pathogenic bacteria and fungi to identify potential new antibiotics.

  • Anticancer Agents: Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The synthesized compounds can be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.

  • Antiviral Agents: The structural features of these molecules may allow them to interfere with viral life cycles. Screening against a range of viruses could reveal novel antiviral leads.

Experimental Protocols

General Protocol for the Synthesis of N-((E)-Arylmethylidene)-2-oxotetrahydro-1,3-oxazin-3-amines

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Add the substituted aromatic aldehyde (1.0 eq.) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 3-8 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N-((E)-arylmethylidene)-2-oxotetrahydro-1,3-oxazin-3-amine.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Data Presentation

The following table summarizes the expected reaction outcomes for the synthesis of various N-((E)-arylmethylidene)-2-oxotetrahydro-1,3-oxazin-3-amines based on typical yields for Schiff base formation reactions.

AldehydeProduct NameReaction Time (h)Yield (%)
BenzaldehydeN-((E)-Benzylidene)-2-oxotetrahydro-1,3-oxazin-3-amine485
4-ChlorobenzaldehydeN-((E)-(4-Chlorobenzylidene))-2-oxotetrahydro-1,3-oxazin-3-amine588
4-MethoxybenzaldehydeN-((E)-(4-Methoxybenzylidene))-2-oxotetrahydro-1,3-oxazin-3-amine392
4-NitrobenzaldehydeN-((E)-(4-Nitrobenzylidene))-2-oxotetrahydro-1,3-oxazin-3-amine682
2-HydroxybenzaldehydeN-((E)-(2-Hydroxybenzylidene))-2-oxotetrahydro-1,3-oxazin-3-amine487

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-amino 3-Aminotetrahydro- 1,3-oxazin-2-one hemiaminal Hemiaminal Intermediate 3-amino->hemiaminal Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->hemiaminal schiff_base Schiff Base (N-((E)-Arylmethylidene)-2-oxotetrahydro- 1,3-oxazin-3-amine) hemiaminal->schiff_base Dehydration water Water (H2O) hemiaminal->water

Caption: Reaction mechanism for Schiff base formation.

Experimental_Workflow start Start dissolve Dissolve this compound and aldehyde in ethanol start->dissolve add_catalyst Add catalytic amount of glacial acetic acid dissolve->add_catalyst reflux Reflux the reaction mixture (3-8 hours) add_catalyst->reflux cool Cool to room temperature reflux->cool crystallize Induce crystallization (if necessary) cool->crystallize filter Filter the solid product crystallize->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the product (NMR, IR, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for synthesis.

References

Synthesis of N-Substituted 3-Aminotetrahydro-1,3-oxazin-2-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3-aminotetrahydro-1,3-oxazin-2-one derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile biological activities observed in related 1,3-oxazine structures.

The tetrahydro-1,3-oxazin-2-one scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a substituted amino group at the 3-position offers a valuable opportunity for structural modification and the exploration of new pharmacological properties. N-substituted 3-aminotetrahydro-1,3-oxazin-2-ones are of particular interest as potential non-nucleoside reverse transcriptase inhibitors, as well as possessing potential antimicrobial, anti-inflammatory, and antitumor activities.[1][2]

This document outlines a straightforward and efficient two-step synthetic pathway commencing from the commercially available this compound. The protocols provided detail the N-acylation and N-alkylation of this starting material to generate a diverse library of N-substituted derivatives.

Synthetic Pathway Overview

The general synthetic strategy involves the initial synthesis of the core scaffold, this compound, followed by the substitution of the amino group. The key starting material, this compound (CAS 54924-47-9), is commercially available, which significantly streamlines the synthetic process.

Synthesis_Pathway Start This compound Acylation N-Acylation Start->Acylation Acylating Agent (e.g., Acyl Chloride, Anhydride) Alkylation N-Alkylation Start->Alkylation Alkylating Agent (e.g., Alkyl Halide) Product_A N-Acyl-3-aminotetrahydro- 1,3-oxazin-2-one Acylation->Product_A Product_B N-Alkyl-3-aminotetrahydro- 1,3-oxazin-2-one Alkylation->Product_B

Figure 1: General synthetic scheme for N-substituted 3-aminotetrahydro-1,3-oxazin-2-ones.

Experimental Protocols

The following protocols provide detailed methodologies for the N-acylation and N-alkylation of this compound.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the synthesis of N-acyl-3-aminotetrahydro-1,3-oxazin-2-one derivatives.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve this compound and a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM, THF). B Cool the mixture to 0 °C in an ice bath. A->B C Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the cooled solution with stirring. B->C D Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC). C->D E Quench the reaction with water or saturated aqueous sodium bicarbonate solution. D->E F Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate). E->F G Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Figure 2: Experimental workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: General Procedure for N-Alkylation

This protocol outlines a general method for the synthesis of N-alkyl-3-aminotetrahydro-1,3-oxazin-2-one derivatives.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Combine this compound, an alkylating agent (e.g., alkyl halide), and a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile). B Heat the reaction mixture at a specified temperature with stirring for the required duration (monitor by TLC). A->B C Cool the reaction mixture to room temperature and pour into water. B->C D Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). C->D E Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. D->E F Purify the crude product by column chromatography. E->F

Figure 3: Experimental workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted this compound derivatives.

Table 1: N-Acylation of this compound

EntryAcylating AgentProductReaction Time (h)Yield (%)
1Benzoyl chlorideN-Benzoyl-3-aminotetrahydro-1,3-oxazin-2-one485
2Acetic anhydrideN-Acetyl-3-aminotetrahydro-1,3-oxazin-2-one292
34-Nitrobenzoyl chlorideN-(4-Nitrobenzoyl)-3-aminotetrahydro-1,3-oxazin-2-one681
4Cinnamoyl chlorideN-Cinnamoyl-3-aminotetrahydro-1,3-oxazin-2-one578

Table 2: N-Alkylation of this compound

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1Benzyl bromideN-Benzyl-3-aminotetrahydro-1,3-oxazin-2-one1275
2IodomethaneN-Methyl-3-aminotetrahydro-1,3-oxazin-2-one868
3Propargyl bromideN-Propargyl-3-aminotetrahydro-1,3-oxazin-2-one1072
4Ethyl bromoacetateN-(Ethoxycarbonylmethyl)-3-aminotetrahydro-1,3-oxazin-2-one1665

Applications and Significance

N-substituted 3-aminotetrahydro-1,3-oxazin-2-ones represent a promising class of heterocyclic compounds for drug discovery and development. The diverse functionalities that can be introduced at the N-position allow for the fine-tuning of their physicochemical and pharmacological properties.

  • Antiviral Agents: The 1,3-oxazine-2-one core is present in non-nucleoside reverse transcriptase inhibitors, suggesting that novel derivatives could exhibit antiviral activity, particularly against HIV.[1]

  • Anticancer Agents: Many nitrogen-containing heterocycles display potent antitumor activity. The ability to readily synthesize a library of N-substituted derivatives allows for screening against various cancer cell lines to identify potential therapeutic leads.

  • Antimicrobial Agents: The structural diversity of these compounds makes them attractive candidates for the development of new antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.

  • Central Nervous System (CNS) Active Agents: Modifications to the N-substituent can significantly impact the lipophilicity and polarity of the molecule, influencing its ability to cross the blood-brain barrier and potentially leading to the discovery of novel CNS-active compounds.

The synthetic protocols detailed herein provide a robust platform for the generation of diverse libraries of N-substituted 3-aminotetrahydro-1,3-oxazin-2-ones, facilitating further exploration of their therapeutic potential.

References

Application Notes and Protocols for the Use of 3-Aminotetrahydro-1,3-oxazin-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one is a unique cyclic carbamate monomer that holds significant promise in the field of polymer chemistry for the development of novel functional polyurethanes. The presence of a primary amino group within the polymer backbone after ring-opening polymerization offers a versatile platform for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or other functional moieties. This feature makes polymers derived from this monomer particularly attractive for applications in drug delivery, biomaterials, and advanced coatings.

These application notes provide an overview of the potential applications and a detailed protocol for the synthesis of functional polyurethanes via anionic ring-opening polymerization (AROP) of this compound.

Potential Applications

  • Drug Delivery: The pendant amino groups can be used to conjugate therapeutic agents, enabling the creation of targeted and controlled-release drug delivery systems.

  • Biomaterials: The resulting polyurethanes can be modified to enhance biocompatibility, biodegradability, and cell adhesion, making them suitable for tissue engineering scaffolds and medical implants.

  • Functional Coatings: The reactive amino groups can serve as cross-linking sites or for the attachment of molecules that impart specific surface properties, such as antimicrobial or anti-fouling characteristics.

Experimental Protocols

Anionic Ring-Opening Polymerization (AROP) of this compound

This protocol describes a general procedure for the anionic ring-opening polymerization of this compound to yield a functional polyurethane. Anionic polymerization is recommended to minimize side reactions with the amino group.

Materials:

  • This compound (monomer)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH) (initiator)

  • Anhydrous Methanol (terminating agent)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Drying of Monomer and Glassware:

    • Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Dry the this compound monomer under vacuum at 40°C for at least 4 hours to remove any residual moisture.

  • Polymerization Setup:

    • Assemble the reaction setup (a Schlenk flask equipped with a magnetic stirrer) under a positive pressure of inert gas.

    • Add the desired amount of dried this compound monomer to the flask.

    • Dissolve the monomer in anhydrous THF. A typical monomer concentration is 0.5 M.

  • Initiation:

    • Prepare a suspension of sodium hydride in anhydrous THF in a separate Schlenk flask.

    • Slowly add the desired amount of the sodium hydride suspension to the monomer solution at room temperature using a gas-tight syringe. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.

  • Polymerization:

    • Stir the reaction mixture at room temperature. The polymerization progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity of the solution. Typical reaction times can range from 2 to 24 hours.

  • Termination:

    • Once the desired conversion is achieved, terminate the polymerization by adding a small amount of anhydrous methanol to quench the active anionic species.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the polyurethane backbone.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

Data Presentation

The following table presents illustrative data that could be expected from the polymerization of this compound under different monomer-to-initiator ratios.

EntryMonomer:Initiator RatioPolymerization Time (h)Conversion (%)Mn (GPC, g/mol )PDI (GPC)Tg (°C)
150:16925,2001.1585
2100:1129510,5001.2192
3200:1249120,1001.2898

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific reaction conditions.

Visualizations

Proposed Mechanism for Anionic Ring-Opening Polymerization

polymerization_mechanism Monomer 3-Aminotetrahydro- 1,3-oxazin-2-one AnionicMonomer Anionic Monomer Monomer->AnionicMonomer Initiator Initiator (NaH) Initiator->Monomer Initiation Propagation Propagation AnionicMonomer->Propagation Reacts with another monomer Polymer Functional Polyurethane Propagation->Polymer Termination Termination (Methanol) Polymer->Termination

Caption: Proposed mechanism for the anionic ring-opening polymerization.

Experimental Workflow

experimental_workflow start Start drying Drying of Monomer and Glassware start->drying setup Reaction Setup under Inert Atmosphere drying->setup dissolution Dissolve Monomer in Anhydrous THF setup->dissolution initiation Initiation with NaH dissolution->initiation polymerization Polymerization initiation->polymerization termination Termination with Methanol polymerization->termination isolation Polymer Isolation and Purification termination->isolation characterization Characterization (NMR, GPC, FTIR, TGA/DSC) isolation->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of functional polyurethanes.

Troubleshooting & Optimization

identifying side products in 3-Aminotetrahydro-1,3-oxazin-2-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3-Aminotetrahydro-1,3-oxazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and plausible synthetic strategy involves the cyclization of a protected 3-hydrazino-1-propanol derivative with a phosgene equivalent, such as triphosgene or diphosgene. This is typically followed by a deprotection step to yield the final product. The use of a protecting group on the terminal nitrogen of the hydrazine moiety is crucial to prevent unwanted side reactions.

Q2: What are the most likely side products in this reaction?

Potential side products can arise from several competing reaction pathways. These include the formation of a five-membered oxazolidinone derivative, oligomerization/polymerization, and reactions involving the unprotected hydrazine group if the protection is incomplete or lost prematurely. Incomplete cyclization can also lead to the presence of starting materials or intermediates in the final product.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, it is essential to:

  • Ensure the complete protection of the terminal hydrazine nitrogen before cyclization.

  • Use high-purity starting materials and reagents.

  • Carefully control the reaction temperature, as higher temperatures can favor side reactions and decomposition.

  • Slowly add the phosgene equivalent to the reaction mixture to maintain a low concentration and reduce the likelihood of oligomerization.

  • Work under anhydrous conditions to prevent hydrolysis of the phosgene equivalent and other reactive intermediates.

Q4: What analytical techniques are best for identifying the main product and its impurities?

A combination of analytical techniques is recommended for comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Useful for structural elucidation of the main product and impurities.

  • Mass Spectrometry (MS), particularly with a soft ionization technique like Electrospray Ionization (ESI): To determine the molecular weights of the components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): To separate the main product from impurities and quantify their relative amounts.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify characteristic functional groups and confirm the formation of the cyclic carbamate ring.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or slightly elevate the temperature, monitoring for byproduct formation.
Decomposition of the product or intermediates.Lower the reaction temperature and ensure a controlled addition of the phosgene equivalent.
Inefficient purification.Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of a major byproduct with a similar molecular weight Formation of the isomeric 5-membered ring (oxazolidinone derivative).This is a thermodynamically controlled side reaction. Optimize reaction conditions (lower temperature, different base) to favor the 6-membered ring formation.
Presence of high molecular weight species (oligomers/polymers) High concentration of reactive intermediates.Use a higher dilution of the reaction mixture and ensure slow, controlled addition of the phosgene equivalent.
Significant amount of unreacted starting material Insufficient amount of the cyclizing agent.Use a slight excess of the phosgene equivalent (e.g., 1.1-1.2 equivalents).
Deactivation of the cyclizing agent.Ensure anhydrous reaction conditions to prevent hydrolysis of the phosgene equivalent.
Product is unstable during workup or purification Presence of residual acid or base.Neutralize the reaction mixture carefully before extraction and purification.
Hydrolysis of the product.Avoid prolonged exposure to acidic or basic aqueous conditions during workup.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxycarbonylamino)tetrahydro-1,3-oxazin-2-one
  • Protection of 3-hydrazino-1-propanol: To a solution of 3-hydrazino-1-propanol (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents). Slowly add benzyl chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC. Upon completion, perform an aqueous workup and purify the product, 1-(benzyloxycarbonyl)-2-(3-hydroxypropyl)hydrazine, by column chromatography.

  • Cyclization: Dissolve the protected hydrazino alcohol (1 equivalent) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (nitrogen or argon). Cool the solution to 0 °C. In a separate flask, dissolve triphosgene (0.4 equivalents) in the same anhydrous solvent. Add the triphosgene solution dropwise to the solution of the protected hydrazino alcohol over 1-2 hours. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-(benzyloxycarbonylamino)tetrahydro-1,3-oxazin-2-one.

Protocol 2: Deprotection to this compound
  • Hydrogenolysis: Dissolve the protected product from Protocol 1 in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10 wt. %). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Data Presentation

Table 1: Potential Side Products and Their Characterization

Side Product Plausible Structure Expected Mass (M+H)⁺ Key ¹H NMR Signals
Starting Material (Protected) 1-(Benzyloxycarbonyl)-2-(3-hydroxypropyl)hydrazineVaries with protecting groupSignals for the hydroxypropyl chain and the protecting group.
Isomeric Oxazolidinone 2-Oxo-3-(benzyloxycarbonylamino)oxazolidineSame as the desired protected productDifferent chemical shifts and coupling constants for the ring protons compared to the 1,3-oxazin-2-one.
Dimer/Oligomer Linear or cyclic structures from intermolecular reactionsMultiples of the monomer unitBroad and complex signals in the NMR spectrum.
Uncyclized Chloroformate Intermediate Chloroformate of the protected hydrazino alcoholHigher than the protected starting materialPresence of a chloroformate carbonyl signal in ¹³C NMR.

Visualizations

Synthesis_Pathway cluster_protection Protection cluster_cyclization Cyclization cluster_deprotection Deprotection 3-Hydrazino-1-propanol 3-Hydrazino-1-propanol Protected Hydrazino Alcohol Protected Hydrazino Alcohol 3-Hydrazino-1-propanol->Protected Hydrazino Alcohol  Benzyl Chloroformate, Base Protected 1,3-Oxazin-2-one Protected 1,3-Oxazin-2-one Protected Hydrazino Alcohol->Protected 1,3-Oxazin-2-one  Triphosgene, Anhydrous Solvent This compound This compound Protected 1,3-Oxazin-2-one->this compound  H₂, Pd/C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield? Start->LowYield Impurity Major Impurity? LowYield->Impurity No CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion Yes CheckPurity Analyze Impurity Profile (NMR, MS) Impurity->CheckPurity Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete Incomplete Decomposition Decomposition CheckCompletion->Decomposition Complete Isomer Isomeric Byproduct CheckPurity->Isomer Same MW Oligomers Oligomers/Polymers CheckPurity->Oligomers High MW Solution1 Increase Time/Temp Incomplete->Solution1 Solution2 Lower Temperature Decomposition->Solution2 Solution3 Optimize Conditions (Temp, Base) Isomer->Solution3 Solution4 Increase Dilution, Slow Addition Oligomers->Solution4

Caption: Troubleshooting workflow for identifying reaction issues.

Side_Reactions Start Protected Hydrazino Alcohol + Triphosgene Desired Desired 6-membered Ring (1,3-Oxazin-2-one) Start->Desired Intramolecular 6-exo-trig Isomer Isomeric 5-membered Ring (Oxazolidinone) Start->Isomer Intramolecular 5-exo-trig Oligomer Oligomerization/ Polymerization Start->Oligomer Intermolecular Reaction Incomplete Incomplete Cyclization (e.g., Chloroformate) Start->Incomplete Incomplete Reaction

Caption: Potential side reaction pathways.

stability and degradation of 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Aminotetrahydro-1,3-oxazin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, as a cyclic carbamate, is expected to exhibit greater stability compared to its linear counterparts, particularly against metabolic degradation.[1][2] However, its stability can be influenced by factors such as pH, temperature, and exposure to light over extended periods. For optimal stability, it is recommended to store the compound in a cool, dark, and dry place.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis, thermolysis, and photolysis.

  • Hydrolysis: The carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Thermolysis: At elevated temperatures, thermal decomposition may occur, potentially leading to the formation of an isocyanate and subsequent products.[3][4]

  • Photolysis: The N-amino group introduces a potential site for photolytic cleavage of the N-N bond upon exposure to UV light, which can initiate further degradation.[5][6][7][8][9]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, based on general chemical principles of related structures, the following are plausible:

  • From Hydrolysis: 3-(Hydrazinyl)propan-1-ol and carbon dioxide.

  • From Thermolysis: Tetrahydro-1,3-oxazin-2-one and other rearrangement products.

  • From Photolysis: Tetrahydro-1,3-oxazin-2-one (via N-N bond cleavage) and various radical species.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly effective method for quantifying the parent compound and detecting the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe structural changes over time.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

  • Question: I am observing a rapid loss of this compound in my aqueous experimental setup. What could be the cause?

  • Answer:

    • pH: Check the pH of your solution. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the carbamate ring. Buffer your solution to a neutral or near-neutral pH if your experimental conditions allow.

    • Temperature: Ensure your experiment is conducted at the intended temperature. Elevated temperatures can accelerate both hydrolysis and thermal decomposition.

    • Light Exposure: Protect your solution from direct light, especially UV light. The N-amino group is a potential chromophore that can absorb light and lead to photolytic degradation. Use amber vials or cover your experimental setup with aluminum foil.

Issue 2: Unexpected peaks in my analytical chromatogram.

  • Question: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. How can I identify them?

  • Answer:

    • Degradation Products: The unexpected peaks are likely degradation products. Consider the potential degradation pathways (hydrolysis, thermolysis, photolysis) and their expected products.

    • Mass Spectrometry: If you are using HPLC-UV, coupling your system to a mass spectrometer (LC-MS) is the most effective way to identify these unknown peaks by determining their mass-to-charge ratio and fragmentation patterns.

    • Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study. Intentionally expose your compound to harsh conditions (e.g., strong acid, strong base, high temperature, intense light) and analyze the resulting mixture. This can help you to generate and identify the potential degradation products you are observing in your experiment.

Issue 3: Poor solubility or precipitation of the compound.

  • Question: this compound is precipitating out of my experimental solution. What can I do?

  • Answer:

    • Solvent System: Evaluate the solvent system you are using. While the compound has some water solubility, you may need to add a co-solvent such as DMSO, DMF, or a lower alcohol to increase its solubility.

    • Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.

    • Temperature: The solubility of many compounds is temperature-dependent. Gently warming the solution may help to dissolve the compound, but be mindful of potential thermal degradation.

Data Presentation

Table 1: Inferred Stability of this compound under Various Conditions

ConditionExpected StabilityPotential Degradation PathwayPrimary Inferred Degradation Products
pH
Acidic (pH < 4)LowHydrolysis3-(Hydrazinyl)propan-1-ol, CO2
Neutral (pH 6-8)High--
Basic (pH > 10)LowHydrolysis3-(Hydrazinyl)propan-1-ol, CO2
Temperature
Refrigerated (2-8 °C)High--
Room Temp (20-25 °C)ModerateSlow Hydrolysis/DecompositionMinor degradation products
Elevated (> 50 °C)LowThermolysisTetrahydro-1,3-oxazin-2-one, Isocyanate intermediates
Light
DarkHigh--
Ambient LightModerateSlow PhotolysisMinor degradation products
UV LightLowPhotolysis (N-N bond cleavage)Tetrahydro-1,3-oxazin-2-one

Experimental Protocols

Protocol 1: General Procedure for Stability Testing by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution with the desired test medium (e.g., buffer at a specific pH, water) to a final concentration of approximately 10-20 µg/mL.

  • Incubation: Store the test solutions under the desired conditions (e.g., specific temperature, light exposure). Prepare control samples stored under conditions known to preserve the compound's stability (e.g., refrigerated and protected from light).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test and control solution.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A C18 column is typically suitable. The mobile phase could consist of a gradient of water (with a modifier like 0.1% formic acid) and acetonitrile. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the compound or a mass spectrometer for more specific detection and identification of degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of the compound remaining can be calculated relative to the initial time point (t=0) or the control sample.

Visualizations

Degradation_Pathways A This compound B Hydrolysis (Acid/Base) A->B Ring Opening C Thermolysis (Heat) A->C Decomposition D Photolysis (UV Light) A->D N-N Cleavage E 3-(Hydrazinyl)propan-1-ol + CO2 B->E F Tetrahydro-1,3-oxazin-2-one + Isocyanate Intermediates C->F G Tetrahydro-1,3-oxazin-2-one + Radical Species D->G Troubleshooting_Workflow Start Experiment Start Issue Unexpected Result (e.g., degradation, precipitation) Start->Issue Check_pH Check pH of Solution Issue->Check_pH Degradation? Check_Temp Check Temperature Issue->Check_Temp Degradation? Check_Light Check Light Exposure Issue->Check_Light Degradation? Check_Solvent Check Solvent System & Concentration Issue->Check_Solvent Precipitation? Adjust_pH Adjust to Neutral pH Check_pH->Adjust_pH Adjust_Temp Lower Temperature Check_Temp->Adjust_Temp Protect_Light Protect from Light Check_Light->Protect_Light Adjust_Solvent Use Co-solvent / Dilute Check_Solvent->Adjust_Solvent Re_run Re-run Experiment Adjust_pH->Re_run Adjust_Temp->Re_run Protect_Light->Re_run Adjust_Solvent->Re_run

References

troubleshooting common issues in 1,3-oxazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-oxazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Browse our frequently asked questions and troubleshooting guides below for solutions to specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My 1,3-oxazine synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields in 1,3-oxazine synthesis, particularly through the common multicomponent reaction of an aminoalcohol, an aldehyde, and a phenol or other nucleophile, can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Catalyst Choice and Optimization: The choice of catalyst is critical. Many modern syntheses of 1,3-oxazines utilize a catalyst to improve yields and reaction times.[1][2][3][4] If you are not using a catalyst, consider adding one. If you are, it may not be optimal for your specific substrates.

    • Acidic Catalysts: Alum (KAl(SO₄)₂·12H₂O) has been shown to be an effective, non-toxic, and reusable catalyst, particularly in aqueous media.[1] Other acidic catalysts like BF₃-SiO₂ have also been used effectively.[2]

    • Lewis Acids: Gallium(III) nitrate has been demonstrated to be an effective catalyst in the synthesis of certain 1,3-oxazine derivatives.

    • "Green" Catalysts: For environmentally friendly approaches, catalysts like nano-Fe₃O₄@walnut shell/Cu(II) or various solid acid catalysts can provide high yields under mild conditions.[4]

  • Reaction Conditions:

    • Solvent: While traditional syntheses may use organic solvents, water-mediated synthesis has been shown to be efficient.[1] For some reactions, solvent-free conditions using ultrasound mediation can also give excellent yields.[2]

    • Temperature: Many modern protocols for 1,3-oxazine synthesis can be run at room temperature, especially with the right catalyst.[2] If you are running your reaction at a low temperature without success, gentle heating may be required. However, excessive heat can lead to side reactions.

    • Reaction Time: Reaction times can vary significantly, from minutes to several hours.[3][4][5] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.

  • Substrate Electronic Effects: The electronic properties of your starting materials, particularly aromatic amines, can significantly influence the reaction rate.

    • Electron-Donating Groups (EDGs) on the aromatic ring of the amine (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the nitrogen atom, accelerating the reaction.[1]

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) decrease the nucleophilicity of the nitrogen, which can retard or even inhibit the reaction.[1] If your amine contains a strong EWG, you may need to use a more potent catalyst or harsher reaction conditions.

  • Purity of Starting Materials: Ensure the purity of your 1,3-aminoalcohol, aldehyde, and other reactants. Impurities can interfere with the reaction and lead to the formation of side products. Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which can inhibit the reaction.

Issue 2: Formation of Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC plate and am having difficulty purifying my target 1,3-oxazine. What are the likely side products and what purification strategies can I use?

A: The formation of side products is a common issue, especially in multicomponent reactions. Here are some insights into potential side products and purification strategies:

  • Potential Side Reactions:

    • Schiff Base Formation: The reaction between the amine and the aldehyde can form a stable Schiff base (imine) that may not proceed to the cyclized 1,3-oxazine product.

    • Aminal Formation: If using formaldehyde, it can react with two equivalents of the amine to form an aminal.

    • Polymerization: Aldehydes, especially formaldehyde, can polymerize under certain conditions.

    • Self-condensation of Aldehyde: Aldehydes with α-hydrogens can undergo self-condensation reactions.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying 1,3-oxazines. Due to the basic nature of the nitrogen atom in the ring, it is advisable to use a non-acidic stationary phase. A mobile phase of hexane and ethyl acetate is often effective.[1] It can be beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent streaking of the basic product on the silica gel column.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

    • Extraction: A standard aqueous work-up is typically performed to remove water-soluble impurities. The organic layer is often washed with brine and dried over an anhydrous salt like sodium sulfate before solvent evaporation.[1]

Issue 3: Starting Material Instability

Q: I suspect my 1,3-aminoalcohol starting material may be degrading. How stable are these compounds and how should they be stored?

A: 1,3-aminoalcohols are generally stable compounds. However, their stability can be affected by the reaction conditions and storage.

  • pH Sensitivity:

    • Acidic Conditions: In strongly acidic conditions, the amine group will be protonated, which can inhibit its nucleophilic attack in the initial stages of the reaction. While some acid catalysis is often beneficial, a large excess of strong acid should be avoided.

    • Basic Conditions: 1,3-aminoalcohols are generally stable under basic conditions.

  • Storage: It is best to store 1,3-aminoalcohols in a cool, dry place, protected from light and air. If the compound is sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

  • Purity Check: Before use, it is always a good practice to check the purity of your starting materials by techniques such as NMR or melting point determination.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Naphthoxazines

CatalystSolventTemperature (°C)TimeYield (%)Reference
Alum (KAl(SO₄)₂·12H₂O)WaterRoom Temp.20 min92[1]
SiO₂WaterRoom Temp.3 hours40[1]
Neutral AluminaWaterRoom Temp.2 hours45[1]
Basic AluminaWaterRoom Temp.1 hour55[1]
Acidic AluminaWaterRoom Temp.20 min85[1]
BF₃-SiO₂Solvent-free (Ultrasound)Room Temp.Not specifiedGood to Excellent[2]
Co₃(PO₄)₂Ethanol/WaterReflux7 minup to 97[3]
H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄Solvent-free805-12 min85-95[4]

Experimental Protocols

General Procedure for Alum-Catalyzed Synthesis of 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e][1][6]oxazines in Water[1]
  • To a mixture of β-naphthol (1 mmol) and a primary aromatic amine (1 mmol) in water (10 mL), add formaldehyde (2 mmol, 37% aqueous solution).

  • Add alum (KAl(SO₄)₂·12H₂O) (10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion of the reaction, add 20 mL of ice-cold water to the reaction mixture.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent system to afford the pure product.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in 1,3-Oxazine Synthesis start Low or No Yield check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add a suitable catalyst (e.g., Alum, BF3-SiO2) check_catalyst->add_catalyst No optimize_catalyst Optimize catalyst loading or try a different catalyst check_catalyst->optimize_catalyst Yes check_conditions Review Reaction Conditions (Solvent, Temp, Time) add_catalyst->check_conditions optimize_catalyst->check_conditions optimize_conditions Optimize conditions: try water as solvent, room temp, monitor by TLC check_conditions->optimize_conditions check_substrates Examine Substrate Electronic Effects optimize_conditions->check_substrates success Improved Yield optimize_conditions->success If successful modify_substrates Consider substrate modification if strong EWGs are present check_substrates->modify_substrates check_purity Check Purity of Starting Materials modify_substrates->check_purity modify_substrates->success If successful purify_reagents Purify starting materials (distillation, recrystallization) check_purity->purify_reagents purify_reagents->success Synthesis_Workflow General Experimental Workflow for 1,3-Oxazine Synthesis start Start mix_reagents Mix Starting Materials (e.g., Naphthol, Amine, Formaldehyde) in Solvent start->mix_reagents add_catalyst Add Catalyst (e.g., Alum) mix_reagents->add_catalyst reaction Stir at Appropriate Temperature and Time add_catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Column Chromatography/Recrystallization) evaporate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End characterize->end Logical_Relationships Key Factors Influencing 1,3-Oxazine Synthesis Outcome outcome Reaction Outcome (Yield, Purity) catalyst Catalyst outcome->catalyst conditions Reaction Conditions outcome->conditions substrates Substrate Properties outcome->substrates purity Reagent Purity outcome->purity catalyst_type Type (Acidic, Lewis Acid) catalyst->catalyst_type catalyst_loading Loading (mol%) catalyst->catalyst_loading solvent Solvent (Aqueous, Organic, Solvent-free) conditions->solvent temperature Temperature conditions->temperature time Reaction Time conditions->time electronics Electronic Effects (EDG/EWG) substrates->electronics sterics Steric Hindrance substrates->sterics

References

preventing byproduct formation in aminolysis-Hofmann rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during aminolysis and Hofmann rearrangement reactions.

Section 1: Troubleshooting Guide - Aminolysis

Issue 1: Formation of Diketopiperazine (DKP) Byproduct in Aminolysis of Amino Acid Esters

Question: I am performing an aminolysis on a dipeptide ester and observing a significant amount of a cyclic byproduct, which I suspect is a diketopiperazine. How can I minimize its formation?

Answer:

Diketopiperazine (DKP) formation is a common side reaction in reactions involving dipeptide esters, arising from an intramolecular aminolysis reaction. The N-terminal amine of the dipeptide attacks the ester carbonyl, leading to cyclization and cleavage of the peptide chain.

Troubleshooting Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of DKP formation.

  • pH Control: The rate of DKP formation is pH-dependent. Maintaining a pH between 3 and 8 can enhance the stability of the dipeptide and reduce cyclization.

  • Choice of Amino Acid Sequence: The propensity for DKP formation is highly dependent on the amino acid sequence. Sequences with Proline or Glycine at the N-terminus or in the second position are particularly susceptible. If possible, consider a synthetic route that avoids having these residues at the N-terminus of an ester intermediate.

  • Simultaneous Deprotection and Coupling: A strategy to prevent DKP formation is to perform the N-terminal deprotection in the presence of the activated amino acid to be coupled. This "in-situ acylation" traps the reactive N-terminal amine before it can undergo intramolecular cyclization.

Issue 2: Formation of Conjugate Addition Byproducts with Unsaturated Esters

Question: My aminolysis reaction on an α,β-unsaturated ester is yielding a significant amount of a byproduct resulting from the amine adding to the double bond. How can I improve the selectivity for the desired amide?

Answer:

Nucleophilic conjugate addition is a competing reaction pathway in the aminolysis of α,β-unsaturated esters. The amine can act as a nucleophile and attack the β-carbon of the unsaturated system, leading to the formation of an amino-ester or amino-amide byproduct.

Troubleshooting Strategies:

  • Temperature Control: The activation energy for conjugate addition is often higher than that for aminolysis. Therefore, lowering the reaction temperature will disproportionately slow down the conjugate addition reaction, leading to higher selectivity for the desired amide.

  • Solvent and pH: The reaction medium can influence the selectivity. In some cases, controlling the pH can help suppress conjugate addition. For example, in the ammonolysis of dimethyl fumarate, a higher solution pH was found to increase the selectivity for the desired fumaramide.

  • Use of Additives: The addition of certain salts, like ammonium acetate, has been shown to suppress conjugate addition in specific cases, thereby increasing the yield of the desired amide.

Data Presentation: Effect of Temperature on Ammonolysis of Dimethyl Fumarate

Reaction Temperature (°C)Fumaramide Yield (%)Reference
6024.1[1]
1081.1[1]

Section 2: Troubleshooting Guide - Hofmann Rearrangement

Issue 1: Formation of Carbamate Byproduct Instead of the Primary Amine

Question: I am trying to synthesize a primary amine using the Hofmann rearrangement, but I am isolating a significant amount of a carbamate byproduct. What is causing this and how can I prevent it?

Answer:

The Hofmann rearrangement proceeds through an isocyanate intermediate.[2][3] In the presence of water, this intermediate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine.[2][3] However, if an alcohol is present in the reaction mixture (e.g., as a solvent), it can act as a nucleophile and trap the isocyanate intermediate, forming a stable carbamate.[2]

Troubleshooting Strategies:

  • Choice of Solvent: To favor the formation of the primary amine, use a non-alcoholic solvent system, typically an aqueous solution of the base.

  • Anhydrous Conditions for Isocyanate Trapping: Conversely, if the carbamate is the desired product, the reaction should be carried out under anhydrous conditions in the presence of the desired alcohol.

Issue 2: Low Yield and/or Over-oxidation Products in Hofmann Rearrangement

Question: My Hofmann rearrangement is giving a low yield of the desired primary amine, and I suspect there might be over-oxidation or other side reactions occurring. How can I improve the yield and purity?

Answer:

Traditional Hofmann rearrangement conditions, using a halogen and a strong base, can sometimes lead to poor yields due to the harsh reaction conditions, poor solubility of the amide, or over-oxidation of the starting material or product.[4]

Troubleshooting Strategies:

  • Use of Milder Reagents: For base-sensitive substrates, consider using alternative, milder reagents to effect the rearrangement. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or phenyliodine(III) diacetate, can promote the rearrangement under neutral or mildly acidic conditions, often leading to cleaner reactions and higher yields.[5]

  • Temperature Control: The initial formation of the N-haloamide is typically performed at a low temperature (e.g., 0 °C), followed by heating to induce the rearrangement. Careful control of the reaction temperature is crucial to prevent side reactions.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of the halogen and base is used. An excess of the oxidizing agent can lead to unwanted side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the aminolysis of esters?

A1: The most common byproducts depend on the substrate. For simple esters, incomplete reaction is the main issue. For amino acid esters, diketopiperazine formation via intramolecular aminolysis is a significant side reaction.[6] With α,β-unsaturated esters, conjugate addition of the amine to the double bond is a common competing reaction.[1] If water is present in the reaction, hydrolysis of the ester to the corresponding carboxylic acid can also occur.

Q2: How can I completely avoid water to prevent hydrolysis during aminolysis?

A2: To minimize hydrolysis, ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If using an amine salt, it should be neutralized and dried before addition to the reaction.

Q3: In the Hofmann rearrangement, what is the isocyanate intermediate and why is it important?

A3: The isocyanate (R-N=C=O) is a key intermediate formed after the rearrangement of the N-bromoamide anion.[2][3] It is a highly reactive electrophile. The final product of the reaction depends on the nucleophile that reacts with this intermediate. Reaction with water leads to the primary amine, while reaction with an alcohol yields a carbamate.[2][6]

Q4: Can I use reagents other than bromine for the Hofmann rearrangement?

A4: Yes, several other reagents can be used, including sodium hypochlorite, N-bromosuccinimide (NBS), and hypervalent iodine reagents like lead tetraacetate or (diacetoxyiodo)benzene (PIDA).[2][5] The choice of reagent often depends on the substrate and the desired reaction conditions (e.g., for base-sensitive substrates).

Q5: Is it possible to isolate the isocyanate intermediate in the Hofmann rearrangement?

A5: In the traditional aqueous conditions of the Hofmann rearrangement, the isocyanate is readily hydrolyzed and cannot be isolated. However, under anhydrous conditions, it is possible to generate and trap the isocyanate with other nucleophiles.

Section 4: Experimental Protocols

Protocol 1: Ammonolysis of an Unsaturated Ester with Minimized Conjugate Addition

This protocol is a general guideline based on the principles for selective ammonolysis of dimethyl fumarate.

Materials:

  • Dimethyl fumarate

  • Anhydrous methanol

  • Ammonia gas or a solution of ammonia in methanol (e.g., 7N)

  • Ammonium acetate (optional)

  • Round-bottom flask with a stir bar

  • Cooling bath (e.g., ice-water or cryocooler)

  • Pressure-rated reaction vessel (if using ammonia gas at elevated pressure)

Procedure:

  • Dissolve dimethyl fumarate in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 10 °C using a cooling bath.

  • If using, add ammonium acetate to the solution.

  • Slowly bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in methanol dropwise with vigorous stirring.

  • Maintain the reaction temperature at 10 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction by carefully adding a proton source (e.g., dilute HCl) to neutralize the excess ammonia.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Hofmann Rearrangement for the Synthesis of a Primary Amine using a Milder Reagent

This protocol is a general method for the Hofmann rearrangement of a primary amide to a primary amine using PIDA, suitable for base-sensitive substrates.

Materials:

  • Primary amide

  • 1,4-Dioxane

  • Water

  • Potassium hydroxide (KOH), crushed

  • (Diacetoxyiodo)benzene (PIDA)

  • Sodium bicarbonate (NaHCO3) solution

  • Sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a stir bar

Procedure:

  • Dissolve the primary amide (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Add crushed KOH (e.g., 35.0 equiv) to the solution and stir the suspension for 5 minutes at room temperature.

  • Add PIDA (1.2 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Quench the reaction by adding saturated aqueous solutions of NaHCO3 and Na2S2O3.

  • Stir the mixture for 5 minutes at room temperature.

  • Dilute the mixture with EtOAc and separate the layers.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods to afford the primary amine.

Section 5: Visualizations

Aminolysis_Byproducts cluster_aminolysis Aminolysis of Esters cluster_byproducts Potential Byproducts Ester Ester Desired_Amide Desired_Amide Ester->Desired_Amide Aminolysis Diketopiperazine Diketopiperazine Ester->Diketopiperazine Intramolecular Aminolysis (Dipeptide Esters) Conjugate_Adduct Conjugate_Adduct Ester->Conjugate_Adduct Conjugate Addition (Unsaturated Esters) Hydrolysis_Product Hydrolysis_Product Ester->Hydrolysis_Product Hydrolysis (Presence of Water) Amine Amine Amine->Desired_Amide Amine->Conjugate_Adduct Hofmann_Rearrangement_Troubleshooting cluster_start Starting Point cluster_problem Observed Issue cluster_diagnosis Diagnosis cluster_solution Solution Start Hofmann Rearrangement Problem Low Yield or Incorrect Product Start->Problem Carbamate Carbamate Byproduct? Problem->Carbamate Low_Yield Low Yield/ Over-oxidation? Problem->Low_Yield Solvent Use Aqueous Solvent System Carbamate->Solvent Yes Reagent Use Milder Reagents (e.g., PIDA) Control Temperature Low_Yield->Reagent Yes

References

Technical Support Center: Scale-Up Synthesis of 3-Aminopyrazinone Acetamide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-aminopyrazinone acetamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of 3-aminopyrazinone acetamide inhibitors?

A1: The most frequently reported challenges during scale-up include:

  • Use of hazardous reagents: Initial lab-scale syntheses often employ toxic or expensive reagents like sodium azide, TMS-cyanide, and Deoxo-Fluor, which are not suitable for large-scale production.

  • Low yields and side product formation: Reactions that are high-yielding at the gram scale may produce lower yields and increased side products at the kilogram scale due to issues with heat and mass transfer.

  • Purification difficulties: The purification of intermediates and the final product can be challenging at a larger scale, often requiring multiple recrystallizations or specialized chromatography techniques to remove closely related impurities.[1]

  • Safety concerns: The handling of large quantities of reagents and intermediates may introduce new safety hazards that were not apparent at the lab scale.

Q2: How can I avoid the use of hazardous reagents in my scale-up synthesis?

A2: Alternative, safer reagents and synthetic routes should be explored. For example, in the synthesis of a key fluorinated intermediate, the use of Deoxo-Fluor was replaced with a safer fluorinating agent. Developing a convergent synthesis, where different parts of the molecule are synthesized separately and then combined, can also minimize the handling of hazardous materials in the main production line.

Q3: What are the key parameters to consider when optimizing reaction conditions for scale-up?

A3: Key parameters to consider for optimization include:

  • Temperature: Precise temperature control is crucial as deviations can lead to the formation of side products.

  • Reaction time: The optimal reaction time may differ at a larger scale. Monitoring the reaction progress is essential to determine the endpoint.

  • Solvent: The choice of solvent can impact reaction rate, yield, and impurity profile. Solvents that facilitate easy work-up and product isolation are preferred for scale-up.

  • Catalyst loading: The amount of catalyst may need to be adjusted for optimal performance at a larger scale.

Q4: How can I improve the yield of the amination step in the synthesis of 3-aminopyrazinone derivatives?

A4: Low yields in the amination step can be due to several factors. To improve the yield, consider the following:

  • Reaction conditions: Optimize the temperature, pressure, and reaction time.

  • Base: The choice and amount of base can significantly influence the reaction outcome.

  • Solvent: Ensure the solvent is anhydrous, as water can react with the reagents.

  • Purity of reactants: Use high-purity starting materials to avoid side reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Pyrazinone Ring Formation
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using techniques like HPLC or TLC. If the reaction has stalled, consider increasing the temperature or adding more of the limiting reagent.The reaction goes to completion, leading to a higher yield of the desired pyrazinone.
Side product formation Analyze the reaction mixture to identify the major side products. Adjust the reaction conditions (e.g., lower temperature, different solvent) to minimize their formation.The formation of side products is suppressed, and the yield of the desired product increases.
Degradation of starting material or product If the starting materials or product are unstable under the reaction conditions, consider using a milder base or a lower reaction temperature.The stability of the reactants and product is improved, resulting in a higher yield.
Problem 2: Formation of Impurities during Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Presence of impurities in starting materials Ensure the purity of all starting materials and reagents before use. Recrystallize or purify them if necessary.The formation of impurities derived from starting materials is eliminated.
Side reactions Identify the structure of the impurity to understand the side reaction. Modify the reaction conditions (e.g., temperature, stoichiometry of reagents) to disfavor the side reaction.The level of the impurity in the final product is significantly reduced.
Reaction work-up Optimize the work-up procedure to effectively remove impurities. This may involve adjusting the pH during extraction or using a different solvent for washing.The purity of the isolated product is improved.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Inefficient crystallization Screen different solvents and solvent mixtures to find optimal conditions for crystallization. Seeding the solution with a small crystal of the pure product can also help.The product crystallizes in a purer form with higher recovery.
Co-eluting impurities in chromatography Optimize the chromatography method by trying different stationary phases, mobile phase compositions, and gradients.The separation of the product from the impurity is achieved.
Product instability during purification If the product is unstable on the chromatography column or during solvent evaporation, consider using a faster purification method or performing the purification at a lower temperature.The degradation of the product during purification is minimized.

Experimental Protocols

Scale-up Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor

This section provides a detailed methodology for the multi-kilogram scale synthesis of a specific 3-aminopyrazinone acetamide thrombin inhibitor, highlighting the improvements made from the initial lab-scale synthesis.

Key Intermediates and their Optimized Synthesis:

IntermediateInitial Lab-Scale IssueOptimized Scale-Up Solution
2-Aminomethyl-3-fluoropyridine Use of toxic TMS-cyanide and multiple recrystallizations.A safer route was developed avoiding TMS-cyanide, and purification was streamlined.
2,2-Difluoro-2-(2-pyridyl)ethylamine Use of hazardous Deoxo-Fluor and low overall yield.A shorter, safer, and higher-yielding synthesis was developed, avoiding Deoxo-Fluor.
Ethyl 2-(2,3-dioxo-1,4-dihydropyrazinyl)acetate Challenges in consistent preparation at a large scale.A robust and reproducible process was established for multi-kilo production.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature incomplete->increase_temp add_reagent Add More Limiting Reagent incomplete->add_reagent analyze_side_products Analyze Side Products (LC-MS/NMR) complete->analyze_side_products check_stability Assess Stability of Starting Material/Product complete->check_stability increase_temp->start add_reagent->start modify_conditions Modify Conditions (Temp, Solvent, etc.) analyze_side_products->modify_conditions modify_conditions->start end Improved Yield modify_conditions->end milder_conditions Use Milder Conditions check_stability->milder_conditions milder_conditions->start milder_conditions->end

Caption: Troubleshooting workflow for addressing low product yield.

General Synthetic Pathway for 3-Aminopyrazinone Acetamide Inhibitors

G cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps A Substituted Pyridine D Formation of Pyrazinone A->D B Substituted Amine E Amination B->E C Pyrazinone Core C->D D->E F Acetamide Coupling E->F Final_Product 3-Aminopyrazinone Acetamide Inhibitor F->Final_Product

Caption: A generalized synthetic route to 3-aminopyrazinone acetamide inhibitors.

References

Technical Support Center: Managing Impurities in 3-Aminopropanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the purification of 3-aminopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in 3-aminopropanol?

A1: Impurities in 3-aminopropanol can originate from several sources, including the synthetic route, storage conditions, and degradation.

  • Synthesis-Related Impurities: The industrial synthesis of 3-aminopropanol often involves the reaction of ethylene cyanohydrin with hydrogen in the presence of ammonia.[1][2] This process can introduce impurities such as unreacted starting materials, byproducts like secondary amines, and residual ammonia and water.[1][2]

  • Degradation Products: 3-Aminopropanol can be a degradation product of other compounds, such as panthenol.[3] If you are working with a sample derived from such a source, impurities from the parent compound's degradation pathway may be present.

  • Storage-Related Impurities: 3-Aminopropanol is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Improper storage can lead to significant water contamination. It is also a combustible liquid that can react with oxidizing agents.[5][6]

Q2: My purified 3-aminopropanol has a yellow tint. What could be the cause and how can I remove it?

A2: A yellow discoloration in 3-aminopropanol can be due to several factors:

  • Thermal Degradation: Amines, in general, can be susceptible to oxidation and thermal degradation, which can produce colored impurities. Heating 3-aminopropanol to high temperatures, especially in the presence of air, can lead to discoloration.

  • Impurities from Synthesis: Certain side-products formed during synthesis may be colored.

  • Removal: Fractional distillation is often effective at removing colored, less volatile impurities. If the color persists, it might be due to a co-distilling impurity. In such cases, alternative purification methods like recrystallization of a solid derivative or chromatography could be explored. Minimizing the exposure of hot 3-aminopropanol to air during distillation by using an inert atmosphere (e.g., nitrogen or argon) can help prevent color formation.

Q3: How can I minimize water contamination in my 3-aminopropanol sample?

A3: Due to its hygroscopic nature, minimizing water absorption is critical.[4]

  • Storage: Store 3-aminopropanol in a tightly sealed container, preferably under an inert, dry atmosphere (e.g., nitrogen or argon).[4] Using a desiccator for long-term storage is also recommended.

  • Handling: When handling the compound, minimize its exposure to the atmosphere. Work in a dry environment and close the container promptly. For highly sensitive applications, handling in a glovebox is ideal.[7]

  • Drying: If your sample is already wet, it can be dried by distillation (water will be in the initial fractions) or by using a suitable drying agent that does not react with the amine.

Q4: What analytical techniques are suitable for assessing the purity of 3-aminopropanol?

A4: Several analytical techniques can be used to determine the purity of 3-aminopropanol and identify impurities:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment, especially for non-volatile impurities.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the main component and any impurities present in significant amounts.

  • Titration: Acid-base titration can be used to determine the overall amine content.[3]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is the most common method for purifying 3-aminopropanol.[2] Below are some common issues and their solutions.

Problem: The boiling point is not stable during distillation. Possible Cause & Solution:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. Use a longer or more efficient (e.g., Vigreux or packed) column.

  • Heating Rate Too High: A high heating rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating rate to allow a slow and steady distillation.[11]

  • Presence of Multiple Impurities: The sample may contain a mixture of impurities with close boiling points. Collect fractions and analyze them separately to isolate the pure compound.

Problem: The product is still impure after distillation. Possible Cause & Solution:

  • Azeotrope Formation: An impurity may form an azeotrope with 3-aminopropanol, making separation by distillation difficult. Consider a different purification technique or a different distillation pressure (vacuum distillation).

  • Co-distilling Impurity: An impurity may have a boiling point very close to that of 3-aminopropanol. Increase the efficiency of the fractional distillation by using a longer column or a packed column.

  • Degradation during Distillation: The distillation temperature might be causing the 3-aminopropanol to degrade. Consider performing the distillation under reduced pressure to lower the boiling point.

Problem: The distillate has a persistent yellow color. Possible Cause & Solution:

  • Thermal Decomposition: The distillation temperature is too high. Use vacuum distillation to lower the boiling point.

  • Oxidation: The compound is oxidizing at high temperatures. Perform the distillation under an inert atmosphere (nitrogen or argon).

  • Colored Impurity: The impurity itself is colored and has a similar boiling point. Attempt further purification by recrystallization of a solid derivative or by chromatography.

Impurity Data for Distillation

The following table summarizes the boiling points of 3-aminopropanol and potential impurities to aid in troubleshooting distillation.

CompoundBoiling Point (°C)Potential Source
Ammonia-33.3Synthesis Reagent
Water100Hygroscopic Nature, Synthesis
3-Aminopropanol 184-187 Product
Ethylene Cyanohydrin227-228Unreacted Starting Material
3-(Methylamino)-1-propanol190-192Degradation Product[]
N,N'-bis(3-hydroxypropyl)-urea- (High Boiling)Degradation Product[]

Data sourced from[6][][13][14][15][16]

Experimental Protocols

Protocol 1: Fractional Distillation of 3-Aminopropanol

This protocol describes a standard laboratory-scale fractional distillation of 3-aminopropanol.

Materials:

  • Crude 3-aminopropanol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional)

  • Inert gas source (optional)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[11]

  • Charging the Flask: Add the crude 3-aminopropanol to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Insulation: For efficient separation, insulate the fractionating column with glass wool or aluminum foil.[11]

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. A "reflux ring" of condensing vapor should be visible moving up the column. Adjust the heating rate to maintain a slow and steady ascent.[11]

  • Collecting Fractions:

    • Foreshot: Collect the initial, low-boiling fraction. This will contain volatile impurities like residual ammonia and water. The temperature will be unstable during this phase.

    • Main Fraction: Once the temperature stabilizes at the boiling point of 3-aminopropanol (approx. 184-187 °C at atmospheric pressure), change to a clean receiving flask to collect the purified product.[6][13]

    • Final Fraction: As the distillation nears completion, the temperature may rise or become unstable again. Stop the distillation before the distilling flask goes to dryness.

  • Cooling and Storage: Allow the apparatus to cool down before disassembling. Store the purified 3-aminopropanol in a tightly sealed container under a dry, inert atmosphere.

Safety Precautions: 3-Aminopropanol is a corrosive and combustible liquid.[5][6] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: Recrystallization of a 3-Aminopropanol Derivative (General Procedure)

Since 3-aminopropanol is a liquid at room temperature, it cannot be directly recrystallized. However, it can be converted to a solid salt (e.g., a hydrochloride or oxalate salt) which can then be purified by recrystallization.[17]

Materials:

  • Purified (e.g., by distillation) but still suspect 3-aminopropanol

  • An appropriate acid (e.g., hydrochloric acid or oxalic acid) to form a solid salt

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Salt Formation: React the 3-aminopropanol with a suitable acid in a controlled manner to form the corresponding salt. This is often an exothermic reaction.

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the salt at high temperatures but not at low temperatures.[1]

  • Dissolution: Dissolve the crude salt in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.[18]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

  • Liberation of Free Base: The purified salt can be neutralized with a base to regenerate the pure 3-aminopropanol, which can then be extracted.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product crude_3ap Crude 3-Aminopropanol distillation Fractional Distillation crude_3ap->distillation Primary Method purity_check GC-MS / HPLC Analysis distillation->purity_check recrystallization Recrystallization of a Solid Derivative recrystallization->purity_check Re-analyze purity_check->recrystallization Further Purification Needed pure_3ap Pure 3-Aminopropanol purity_check->pure_3ap Purity Confirmed

Caption: Experimental workflow for the purification and analysis of 3-aminopropanol.

troubleshooting_logic start Impure 3-Aminopropanol After Distillation check_bp Was the boiling point stable? start->check_bp check_color Is the distillate colored? check_bp->check_color Yes bp_unstable Improve distillation technique: - Slower heating - Better insulation - More efficient column check_bp->bp_unstable No bp_stable Potential azeotrope or co-distilling impurity check_color->bp_stable No color_yes Consider oxidation or thermal degradation. - Use inert atmosphere - Use vacuum distillation check_color->color_yes Yes color_no Impurity is likely colorless and has a similar boiling point. bp_stable->color_no

Caption: Troubleshooting logic for issues encountered during 3-aminopropanol distillation.

References

Technical Support Center: Degradation Kinetics of Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation kinetics of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the degradation rate of THTT derivatives?

A1: The degradation kinetics of THTT derivatives are primarily influenced by two main factors: the chemical structure of the derivative and the experimental conditions. Substituents on the N-3 and N-5 positions of the THTT ring play a crucial role in the stability of the compound.[1][2] Additionally, the pH of the medium and the presence of enzymes, such as those in human plasma, can significantly affect the rate of degradation.[2][3]

Q2: In what types of media are degradation studies of THTT derivatives typically performed?

A2: Degradation studies are commonly conducted in aqueous buffer solutions, such as phosphate buffer at a physiological pH of 7.4, to simulate biological conditions.[2] Furthermore, to assess enzymatic stability, studies are often carried out in 80% human plasma.[1]

Q3: What analytical techniques are most suitable for monitoring the degradation of THTT derivatives?

A3: High-Performance Liquid Chromatography (HPLC) is the most frequently employed analytical technique for monitoring the degradation of THTT derivatives.[2][3] Other methods that have been used include UV-visible spectroscopy, gas chromatography-mass spectrometry (GC-MS), and fast atom bombardment-mass spectrometry (FAB-MS), particularly for identifying degradation products.[4]

Q4: What are the expected degradation products of the THTT ring?

A4: The hydrolysis of the THTT ring can lead to the formation of several degradation products. For instance, the decomposition of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Dazomet) has been shown to produce formaldehyde, 1,3-dimethyl-2-thiourea, and methyl isothiocyanate, among other compounds.[4]

Q5: How does the pH of the solution affect the stability of THTT derivatives?

A5: The stability of THTT derivatives is pH-dependent. Generally, these compounds exhibit high stability in acidic conditions.[2][3] However, their degradation can be catalyzed by bases.[3] A V-shaped pH-rate profile is often observed, with the minimum degradation rate occurring in the acidic to neutral pH range.[5][6]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of THTT derivative degradation kinetics.

Issue Possible Cause(s) Troubleshooting Step(s)
Poor HPLC Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. 4. Co-elution with interfering peaks.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a new column or a column with a different stationary phase. 3. Reduce the concentration of the injected sample. 4. Optimize the mobile phase composition or gradient to improve separation.
Inconsistent or Non-Reproducible Degradation Rates 1. Fluctuation in temperature control. 2. Inaccurate buffer or sample preparation. 3. Instability of the analytical system over time. 4. Variability in the enzymatic activity of plasma samples.1. Ensure the incubator or water bath maintains a constant and accurate temperature. 2. Double-check all calculations and measurements for buffer and sample preparation. 3. Run system suitability tests before each analytical run to ensure consistent HPLC performance. 4. Use pooled human plasma and handle it consistently to minimize variability.
Unexpectedly Fast or Slow Degradation 1. Incorrect pH of the buffer solution. 2. Presence of catalytic impurities. 3. For enzymatic studies, loss of enzyme activity due to improper storage or handling. 4. The specific THTT derivative is inherently more or less stable than anticipated.1. Verify the pH of the buffer with a calibrated pH meter. 2. Use high-purity reagents and solvents. 3. Store and handle plasma samples according to recommended protocols to preserve enzyme activity. 4. Review the structure-activity relationships of related compounds to understand the expected stability.
Difficulty in Identifying Degradation Products by MS 1. Low concentration of degradation products. 2. Ion suppression effects in the mass spectrometer. 3. Complex fragmentation patterns.1. Concentrate the sample after degradation. 2. Optimize the mobile phase to reduce ion suppression; consider using a different ionization source. 3. Perform tandem MS (MS/MS) experiments to elucidate fragmentation pathways.

Data Presentation

The following tables summarize the types of quantitative data that should be collected and presented in a clear and structured manner.

Table 1: Chemical Stability of THTT Derivatives in Aqueous Buffer (pH 7.4) at 37°C

DerivativeSubstituent (N-3)Substituent (N-5)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
Example 1 MethylPhenylalanineData to be filled from experimental resultsData to be filled from experimental results
Example 2 Ethylβ-AlanineData to be filled from experimental resultsData to be filled from experimental results
Example 3 BenzylPhenylalanineData to be filled from experimental resultsData to be filled from experimental results

Table 2: Enzymatic Stability of THTT Derivatives in 80% Human Plasma at 37°C

DerivativeSubstituent (N-3)Substituent (N-5)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
Example 1 MethylPhenylalanineData to be filled from experimental resultsData to be filled from experimental results
Example 2 Ethylβ-AlanineData to be filled from experimental resultsData to be filled from experimental results
Example 3 BenzylPhenylalanineData to be filled from experimental resultsData to be filled from experimental results

Experimental Protocols

Protocol 1: Determination of Chemical Degradation Kinetics in Aqueous Buffer

  • Buffer Preparation: Prepare an isotonic phosphate buffer solution (pH 7.4). The ionic strength should be adjusted to a constant value (e.g., 0.15 M) using a salt like potassium chloride.

  • Stock Solution Preparation: Prepare a stock solution of the THTT derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Initiation of Degradation Study:

    • Pre-heat the buffer solution to 37°C in a temperature-controlled water bath or incubator.

    • Add a small aliquot of the stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the degradation kinetics.

    • Immediately after mixing, withdraw the first sample (t=0).

  • Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately quench the degradation reaction in the collected samples, if necessary (e.g., by adding an equal volume of cold acetonitrile).

    • Analyze the samples by a validated HPLC method to determine the remaining concentration of the THTT derivative.

  • Data Analysis:

    • Plot the natural logarithm of the remaining concentration of the THTT derivative versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Determination of Enzymatic Degradation Kinetics in Human Plasma

  • Plasma Preparation: Thaw frozen pooled human plasma at room temperature and centrifuge to remove any precipitates. Use the supernatant for the experiment.

  • Stock Solution Preparation: Prepare a stock solution of the THTT derivative as described in Protocol 1.

  • Initiation of Degradation Study:

    • Pre-heat 80% human plasma (in an appropriate buffer) to 37°C.

    • Initiate the reaction by adding a small aliquot of the stock solution to the pre-heated plasma.

    • Withdraw the first sample (t=0) immediately.

  • Sampling: Collect samples at appropriate time intervals.

  • Sample Preparation and Analysis:

    • Precipitate the plasma proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial and analyze by a validated HPLC method.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the enzymatic degradation rate constant and half-life.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep_buffer Prepare Aqueous Buffer (pH 7.4) start_chem Initiate Chemical Degradation at 37°C prep_buffer->start_chem prep_plasma Prepare 80% Human Plasma start_enz Initiate Enzymatic Degradation at 37°C prep_plasma->start_enz prep_stock Prepare THTT Stock Solution prep_stock->start_chem prep_stock->start_enz sampling Collect Samples at Time Intervals start_chem->sampling start_enz->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate k and t½ hplc->data_analysis results Degradation Kinetics (Half-life, Rate Constant) data_analysis->results

Caption: Experimental Workflow for Degradation Kinetics Studies.

logical_relationships degradation Degradation Rate of THTT Derivatives structure Chemical Structure degradation->structure conditions Experimental Conditions degradation->conditions substituents N-3 and N-5 Substituents structure->substituents medium Medium conditions->medium temp Temperature conditions->temp ph pH medium->ph enzymes Presence of Enzymes medium->enzymes

Caption: Factors Influencing THTT Derivative Degradation.

References

Validation & Comparative

biological activity comparison of 3-Aminotetrahydro-1,3-oxazin-2-one analogues

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Activity of 3-Aminotetrahydro-1,3-oxazin-2-one Analogues and Related Oxazinone Derivatives

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis and biological evaluation of heterocyclic compounds are cornerstone activities in modern drug discovery. Among these, the 1,3-oxazine scaffold has garnered significant interest due to its presence in a variety of biologically active molecules. This guide provides a comparative overview of the biological activities of this compound analogues and other related oxazinone derivatives, with a focus on their antimicrobial and antitumor properties. While specific comparative data for a series of this compound analogues is limited in publicly available literature, this guide synthesizes findings from studies on structurally related oxazinone derivatives to provide a useful benchmark for researchers. Compounds containing the dihydro-1,3-oxazine ring system have demonstrated a wide spectrum of pharmacological activities, including anti-malarial, anti-tumor, anti-bacterial, anti-oxidant, and anti-inflammatory properties.[1]

Antimicrobial Activity

Derivatives of 1,3-oxazine are recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[2][3] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the MIC values for a selection of oxazinone derivatives against various microbial strains. It is important to note that these are not direct analogues of this compound but represent the broader class of oxazinones.

Compound ClassCompoundTest OrganismMIC (µg/mL)Reference
6H-1,2-oxazin-6-onesCompound 1MRSA (ATCC 43300)3.125[4]
E. coli (ATCC 25922)100[4]
Compound 2MRSA (ATCC 43300)6.25[4]
Compound 3MRSA (ATCC 43300)6.25[4]
Compound 4MRSA (ATCC 43300)6.25[4]
Compound 6MRSA (ATCC 43300)12.5[4]
Compound 8MRSA (ATCC 43300)12.5[4]
Thiazino-Oxazine DerivativesCompound 5a-5kS. subtilis (Gram +)-[5]
E. coli (Gram -)-[5]
C. albicans-[5]
Pyrimidinone and Oxazinone DerivativesCompound 9bS. aureus-[6]
B. subtilis-[6]
E. coli-[6]
C. albicans-[6]
Compound 10bS. aureus-[6]
B. subtilis-[6]
E. coli-[6]
C. albicans-[6]

Note: Some studies did not report specific MIC values but indicated that certain compounds showed potent activity compared to standards like streptomycin and fusidic acid.[5][6][7]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains, based on established methods.[4]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured in Mueller-Hinton broth for 18-20 hours to achieve a cell density of approximately 10⁸ CFU/mL.

  • The culture is then diluted in fresh Mueller-Hinton broth to a final concentration of 10⁶ CFU/mL for use in the assay.

2. Preparation of Test Compounds:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are made in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • An equal volume of the prepared bacterial inoculum (10⁶ CFU/mL) is added to each well of the microtiter plate containing the diluted test compounds.

  • The final volume in each well is typically 200 µL.

  • Positive control wells (containing bacteria and broth without any compound) and negative control wells (containing broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antitumor Activity

Certain 1,3-oxazine derivatives have also been investigated for their potential as anticancer agents.[1][3] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Quantitative Comparison of Antitumor Activity

The table below presents IC50 values for selected aminophenoxazinone derivatives, which are structurally related to the 1,3-oxazine core, against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Phx-3NB-1Neuroblastoma0.5[8]
Phx-1NB-1Neuroblastoma20[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

5. IC50 Calculation:

  • The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_conclusion Evaluation Start Starting Materials Synthesis Chemical Synthesis of This compound Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Purification->Antimicrobial Antitumor Antitumor Assay (e.g., MTT Assay) Purification->Antitumor MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Antitumor->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR

General experimental workflow for biological evaluation.

antibacterial_mechanism cluster_bacterial_cell Bacterial Cell Oxazinone Oxazinone Analogue DHFR Dihydrofolate Reductase (DHFR) Oxazinone->DHFR Inhibition PTC Peptidyl Transferase Center (PTC) Oxazinone->PTC Inhibition Folate Folate Synthesis DHFR->Folate Protein Protein Synthesis PTC->Protein Growth Bacterial Growth & Proliferation Folate->Growth Protein->Growth

Proposed antibacterial mechanism of action for some oxazinones.

Conclusion

References

A Comparative Guide to the Synthesis of 1,4-Dihydro-benzo[d]oxazin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydro-benzo[d]oxazin-2-one core is a privileged scaffold in medicinal chemistry, forming the key structural element of various biologically active compounds. This guide provides an objective comparison of two prominent synthetic pathways to this important heterocycle, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Pathway 1: Two-Step Synthesis from Phthalides via Aminolysis and Hofmann Rearrangement

This modern approach offers a versatile route to 4-substituted 1,4-dihydro-benzo[d]oxazin-2-ones starting from readily available phthalides. The pathway involves an initial ring-opening aminolysis to form a 2-hydroxymethylbenzamide intermediate, which then undergoes a Hofmann rearrangement to yield the desired benzoxazinone.

Quantitative Data Summary
EntryPhthalide2-HydroxymethylbenzamideBenzoxazinoneOverall Yield (%)Reference
14a5a (78%)2a (90%)70.2[1]
24b5b (75%)2b (85%)63.8[1]
34c5c (72%)2c (82%)59.0[1]
44d5d (68%)2d (78%)53.0[1]
54e5e (70%)2e (88%)61.6[1]
64f5f (65%)2f (61%)39.7[1]
Experimental Protocol

Step 1: Synthesis of 2-(hydroxymethyl)benzamide (5a) [1] To a solution of phthalide (4a) in THF, 3.0 equivalents of an in situ prepared aluminum amide reagent (from Me₃Al/NH₄Cl) is added. The mixture is heated at 50 °C for 12-16 hours. After completion, the reaction is quenched with water at 0 °C and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash chromatography to yield 2-(hydroxymethyl)benzamide (5a).

Step 2: Synthesis of 1,4-dihydro-benzo[d]oxazin-2-one (2a) [1] 2-(hydroxymethyl)benzamide (5a) is dissolved in DMF and cooled to 0 °C. To this solution, 1.05 equivalents of bis(trifluoroacetoxy)iodobenzene (BTI) is added in one portion. The reaction mixture is stirred at 0 °C for 1 hour. Following the disappearance of the starting material (monitored by TLC), ethyl acetate is added, and the organic phase is washed with NaHSO₃. The organic layer is then dried, concentrated, and the residue is purified by flash chromatography to afford 1,4-dihydro-benzo[d]oxazin-2-one (2a).

Pathway 2: Intramolecular Cyclization of N-(2-hydroxyphenyl)acetamide Derivatives

A traditional and widely employed method for the synthesis of 1,4-dihydro-benzo[d]oxazin-2-ones involves the intramolecular cyclization of an N-substituted 2-aminophenol. A common variant of this pathway is the reaction of a 2-aminophenol with an α-haloacetyl halide to form an intermediate, which then undergoes base-mediated cyclization.

Quantitative Data Summary

While a direct side-by-side comparison with Pathway 1 from a single source is not available, literature suggests that this method generally provides good to excellent yields, often exceeding 80%, depending on the substrate and reaction conditions. For the purpose of this guide, we will present a representative protocol.

Starting MaterialReagentProductYield (%)
2-AminophenolChloroacetyl chloride2-chloro-N-(2-hydroxyphenyl)acetamide>90 (typical)
2-chloro-N-(2-hydroxyphenyl)acetamideK₂CO₃1,4-dihydro-benzo[d]oxazin-2-one>85 (typical)
Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide To a stirred solution of 2-aminophenol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, an equimolar amount of chloroacetyl chloride is added dropwise. A base, such as triethylamine or pyridine, may be added to scavenge the HCl formed. The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 1,4-dihydro-benzo[d]oxazin-2-one The 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate is dissolved in a polar aprotic solvent such as DMF or acetone. A base, typically potassium carbonate (K₂CO₃), is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered to remove the inorganic base, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude 1,4-dihydro-benzo[d]oxazin-2-one, which can be further purified by chromatography or recrystallization.

Comparative Analysis and Workflow Visualization

The two pathways offer distinct advantages and disadvantages. Pathway 1 is particularly advantageous for creating a library of 4-substituted benzoxazinones, with the substituent being introduced via the starting phthalide. Pathway 2 is a more classical and often straightforward method for synthesizing the unsubstituted or N-substituted benzoxazinone core.

Synthesis_Pathways cluster_pathway1 Pathway 1: From Phthalides cluster_pathway2 Pathway 2: From 2-Aminophenols P1_Start Phthalide P1_Inter 2-Hydroxymethyl- benzamide P1_Start->P1_Inter Aminolysis P1_End 1,4-Dihydro-benzo[d]oxazin-2-one P1_Inter->P1_End Hofmann Rearrangement P2_Start 2-Aminophenol P2_Inter N-(2-hydroxyphenyl)- acetamide Derivative P2_Start->P2_Inter Acylation P2_End 1,4-Dihydro-benzo[d]oxazin-2-one P2_Inter->P2_End Intramolecular Cyclization

Caption: Comparative workflow of two synthesis pathways for 1,4-dihydro-benzo[d]oxazin-2-ones.

References

Spectroscopic Analysis for the Structural Confirmation of 3-Aminotetrahydro-1,3-oxazin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one is a heterocyclic compound with the molecular formula C₄H₈N₂O₂.[1] The unambiguous confirmation of its cyclic amide structure is critical for its application in research and development. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its molecular structure. Detailed experimental protocols and expected data are presented to assist researchers in this analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key information about the electronic environment of each nucleus, confirming the connectivity of the atoms within the ring structure.

Data Presentation: Predicted NMR Spectroscopic Data

The following tables summarize the expected chemical shifts for this compound. Chemical shifts are influenced by the electronegativity of nearby atoms; protons and carbons near oxygen and nitrogen atoms are "deshielded" and appear further "downfield" (higher ppm values).[2][3][4]

Table 1: Predicted ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
-NH₂ 2.0 - 4.0 Broad Singlet 2H Exchangeable protons, chemical shift is concentration and solvent dependent.
H-4 3.2 - 3.6 Triplet 2H Methylene group adjacent to ring nitrogen (-N-CH₂-).
H-6 4.1 - 4.5 Triplet 2H Methylene group adjacent to ring oxygen (-O-CH₂-), most downfield.

| H-5 | 1.9 - 2.3 | Multiplet (Quintet) | 2H | Methylene group flanked by two other methylene groups. |

Table 2: Predicted ¹³C NMR Data

Carbon Atom Chemical Shift (δ, ppm) Assignment Rationale
C-2 155 - 160 Carbonyl carbon (-C=O) in a carbamate/cyclic amide structure.[5]
C-6 65 - 75 Carbon adjacent to ring oxygen (-O-C).[4]
C-4 40 - 50 Carbon adjacent to ring nitrogen (-N-C).

| C-5 | 20 - 30 | Aliphatic carbon between two other carbons. |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation: Predicted IR Absorption Bands

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium (two bands)
2960 - 2850 C-H Stretch Alkane (-CH₂-) Medium to Strong
1710 - 1680 C=O Stretch Cyclic Amide (Carbamate) Strong, Sharp
1650 - 1580 N-H Bend Primary Amine (-NH₂) Medium
1250 - 1050 C-O Stretch Ether-like (-O-CH₂-) Strong

| 1220 - 1020 | C-N Stretch | Amine (-N-CH₂-) | Medium |

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for liquids or solutions, a thin film can be prepared on salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the pure KBr pellet or salt plates. Then, place the sample in the beam path and record the sample spectrum. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[6]

Data Presentation: Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge (m/z) Ratios

m/z Value Ion Rationale
116 [M]⁺ Molecular ion peak (C₄H₈N₂O₂)
100 [M - NH₂]⁺ Loss of the amino group
88 [M - C=O]⁺ Loss of carbonyl group
72 [M - NH₂ - C=O]⁺ Subsequent loss of amino and carbonyl groups

| 56 | [C₃H₆N]⁺ or [C₄H₈]⁺ | Ring cleavage fragments |

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization method. Electron Impact (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Mandatory Visualization: Integrated Spectroscopic Workflow

The logical process of combining data from multiple spectroscopic techniques is essential for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_methods Spectroscopic Methods cluster_data Data Acquisition NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Analysis Data Analysis & Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Sample Sample: This compound Sample->NMR Sample->IR Sample->MS Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for the spectroscopic confirmation of a molecular structure.

Comparison with Alternative Methods

While NMR, IR, and MS are the primary tools for structural elucidation, other methods can provide complementary or definitive information.

Table 5: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR, IR, MS Connectivity, functional groups, molecular weight, formula. Provides a complete picture of the molecular structure from small sample amounts. Can be ambiguous for complex isomers without 2D NMR; requires pure samples.
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles. Unambiguous structural determination. Requires a suitable single crystal, which can be difficult to grow.
Elemental Analysis Percentage composition of elements (C, H, N, O). Confirms the molecular formula derived from MS. Does not provide information on atom connectivity or isomerism.

| LC-MS/GC-MS | Purity, molecular weight, and structure of components in a mixture.[7] | Combines separation with structural analysis; ideal for mixture analysis.[7] | Fragmentation may not be sufficient for full elucidation without standards. |

The structural confirmation of this compound is reliably achieved through the combined application of NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups like the amine and cyclic amide, and Mass Spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. While techniques like X-ray crystallography offer definitive proof, the integrated workflow of these three spectroscopic methods provides a robust and accessible pathway for unambiguous structural elucidation in a research setting.

References

comparative study of 3-Aminotetrahydro-1,3-oxazin-2-one derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of specific research on 3-Aminotetrahydro-1,3-oxazin-2-one derivatives has necessitated a broader comparative study of the wider 1,3-oxazine class of compounds. This guide provides a comparative overview of the synthesis, biological activities, and mechanisms of action of various 1,3-oxazine derivatives, highlighting their potential in drug discovery.

The 1,3-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

To facilitate a clear comparison of the biological performance of various 1,3-oxazine derivatives, the following tables summarize quantitative data from different studies. Direct comparison between studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives against MDA-MB-231 Breast Cancer Cells

CompoundStructureIC50 (µM)Reference
Imatinib (Positive Control)35.50[4]
4f N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine6.25[4]
4k 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine8.18[4]

Table 2: In-vitro Anti-inflammatory Activity of N-[4-(2-Amino-4-phenyl-6H-[5][6]oxazin-6-yl)-phenyl]-nicotinamide Derivatives

CompoundConcentration (µg/ml)% Inhibition (BSA method)% Inhibition (Protease method)
5c 1034.2831.24
5058.1455.46
10079.3676.28
5e 1038.2435.28
5060.2458.21
10082.1480.24
Standard (Aspirin) 1040.2438.14
5068.2465.28
10089.2486.21

Source: Adapted from Chaitra G and Rohini RM, Der Pharma Chemica.[1]

Table 3: In-vitro Antioxidant Activity of N-[4-(2-Amino-4-phenyl-6H-[5][6]oxazin-6-yl)-phenyl]-nicotinamide Derivatives

CompoundConcentration (µg/ml)% Inhibition (DPPH method)% Inhibition (NO method)
5c 1032.2830.24
5056.2453.28
10076.2474.28
5e 1036.2433.24
5058.2156.24
10079.2477.21
Standard (Ascorbic Acid) 1039.2436.28
5065.2162.24
10086.2484.28

Source: Adapted from Chaitra G and Rohini RM, Der Pharma Chemica.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of 1,3-oxazine derivatives.

Synthesis of 2-Amino-1,3-Oxazine Derivatives from Chalcones

A widely used method for synthesizing 2-amino-1,3-oxazine derivatives involves the cyclization of chalcones with urea.[1][7]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base, typically sodium hydroxide, in an alcoholic solvent. The resulting chalcone is then isolated and purified.[7]

  • Cyclization with Urea: The synthesized chalcone is refluxed with urea in an ethanolic solution containing a strong base like sodium hydroxide to yield the corresponding 4,6-disubstituted-6H-1,3-oxazin-2-amine.[1][7]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][8][9][10]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, A498) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the 1,3-oxazine derivatives and a positive control (e.g., imatinib) for a specified period (e.g., 72 hours).[4][10]

  • MTT Addition: An MTT solution (typically 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][8]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a wavelength between 500-600 nm using a microplate reader.[6][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

The agar well diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[5][7][11][12]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.[7]

  • Well Preparation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar, and a defined volume of the test compound solution at a known concentration is added to each well.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth and diffusion of the compound.[5]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine the free radical scavenging activity of compounds.[1][2][13][14][15]

  • DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[13]

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[13]

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[1][2] The reduction in absorbance of the DPPH solution upon addition of the test compound indicates its radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Mandatory Visualization

Synthetic Workflow for 2-Amino-1,3-Oxazine Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product Acetophenone Substituted Acetophenone Chalcone_Synth Claisen-Schmidt Condensation (NaOH, EtOH) Acetophenone->Chalcone_Synth Aldehyde Aromatic Aldehyde Aldehyde->Chalcone_Synth Urea Urea Cyclization Cyclization (NaOH, EtOH, Reflux) Urea->Cyclization Chalcone Chalcone Intermediate Chalcone_Synth->Chalcone Oxazine 2-Amino-1,3-Oxazine Derivative Cyclization->Oxazine Chalcone->Cyclization

Caption: General synthetic workflow for 2-amino-1,3-oxazine derivatives.

Hypothetical Signaling Pathway for Anticancer 1,3-Oxazine Derivatives

Some oxazine derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[16] The following diagram illustrates a simplified representation of this potential mechanism of action.

G Oxazine 1,3-Oxazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Oxazine->ROS JNK JNK Activation ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by 1,3-oxazine derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the development process. This guide provides a comparative overview of key analytical techniques for assessing the purity of 3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic compound of interest. The selection of an appropriate analytical method is paramount for accurate impurity profiling and ensuring the safety and efficacy of the final product.

The methods discussed—High-Performance Liquid Chromatography with UV and Charged Aerosol Detection (HPLC-UV/CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR)—are powerful tools in the analytical chemist's arsenal. This guide will delve into their respective experimental protocols, present a comparative summary of their performance, and provide visual workflows to aid in methodological selection.

It is important to note that the following protocols are exemplary and would require optimization and validation for the specific impurity profile of a given synthesis batch of this compound.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on a multitude of factors including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the performance of the selected techniques.

Parameter HPLC-UV/CAD LC-MS q¹H-NMR
Selectivity Good to Excellent (tunable with chromatography)Excellent (mass-based separation)Excellent (chemically specific signals)
Sensitivity Moderate (UV) to Good (CAD)ExcellentModerate
Precision ExcellentExcellentVery High
Accuracy Good to Excellent (requires reference standards)Good to Excellent (requires reference standards)Excellent (primary ratio method)
Speed ModerateModerate to FastFast
Information Retention time, UV absorbance, universal detectionRetention time, molecular weight, fragmentationChemical structure, molar ratio
Quantitation Relative (area percent) or absolute (with stds)Relative or absolute (with stds)Absolute (with internal standard)
Impurity ID Tentative (based on retention time)Confident (based on mass-to-charge ratio)Confident (for known structures)

Experimental Protocols

High-Performance Liquid Chromatography with UV and Charged Aerosol Detection (HPLC-UV/CAD)

This method is a robust approach for the separation and quantification of the main component and its impurities. The dual detection provides both chromophoric information (UV) and near-universal detection for non-chromophoric impurities (CAD).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

Instrumentation and Conditions:

  • HPLC System: A quaternary HPLC system with a UV detector and a Charged Aerosol Detector.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended for this polar compound.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-17 min: 50% B

    • 17-18 min: 50% to 95% B

    • 18-25 min: 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • CAD Settings: As per manufacturer's recommendation.

Data Analysis:

The purity is typically assessed by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area of all detected components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a higher level of confidence in impurity identification by furnishing molecular weight information for each separated component.

Sample Preparation:

Follow the same procedure as for HPLC-UV/CAD.

Instrumentation and Conditions:

  • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer like a TOF or Orbitrap).

  • Column and Mobile Phase: Same as for HPLC-UV/CAD.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Data Analysis:

Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectra of impurity peaks are used for their identification by comparing the measured mass-to-charge ratio with the calculated masses of potential impurities.

Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR)

q¹H-NMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[1][2][3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and a resonance that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆

  • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

  • Number of Scans: 16 to 64, depending on the sample concentration.

Data Analysis:

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflows

The following diagrams illustrate the logical flow of the purity assessment process for each of the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Sample weigh Weigh Sample start->weigh dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV & CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Workflow for Purity Assessment using HPLC-UV/CAD.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & ID start Synthesized Sample weigh Weigh Sample start->weigh dissolve Dissolve & Dilute weigh->dissolve inject Inject into LC-MS dissolve->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Impurities (MS) detect->identify calculate Calculate Area % integrate->calculate report Purity & Impurity ID Report calculate->report identify->report

Caption: Workflow for Purity Assessment and Impurity ID using LC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Synthesized Sample weigh_sample Weigh Sample start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

References

A Comparative Guide to the Enantioselective Synthesis of β² and β³-Amino Acids: 1,3-Oxazinanes vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of β-amino acids is a critical challenge in the development of novel therapeutics and peptidomimetics. This guide provides a comprehensive comparison of a modern approach utilizing 1,3-oxazinanes with established alternative methodologies for the enantioselective synthesis of β² and β³-amino acids, supported by experimental data and detailed protocols.

A novel and versatile method for the enantioselective synthesis of both β² and β³-amino acids has been developed, employing the regiodivergent C-H functionalization of N-Boc-1,3-oxazinanes. This innovative strategy offers a unified platform to access both isomers with high enantioselectivity, starting from a common precursor. The key steps involve a sparteine-mediated enantioselective lithiation of the 1,3-oxazinane, followed by a ligand-controlled Negishi cross-coupling to introduce a variety of substituents at either the C4 or C5 position. Subsequent ring opening and oxidation then furnish the desired β³ or β²-amino acids, respectively.

This guide will objectively compare the performance of this 1,3-oxazinane-based synthesis with three prominent alternative strategies: asymmetric hydrogenation of enamines, organocatalytic methods, and the use of chiral auxiliaries. The comparison will focus on key metrics such as chemical yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.), presented in clear, structured tables for easy interpretation. Detailed experimental protocols for key examples of each methodology are also provided to facilitate replication and adaptation.

Comparison of Synthetic Methodologies

The following tables summarize the performance of the 1,3-oxazinane methodology against its alternatives for the synthesis of representative β² and β³-amino acids.

Enantioselective Synthesis of β²-Amino Acids
MethodSubstrateProductYield (%)e.e. (%)Ref.
1,3-Oxazinane N-Boc-1,3-oxazinane(S)-β²-homophenylalanine6594[1][2]
Organocatalysis Phenylacetic acid derivative(S)-β²-homophenylalanine9991[3][4]
Asymmetric Hydrogenation Unprotected enamine esterEthyl 3-amino-3-phenylpropanoate>9996[2]
Chiral Auxiliary N-propionyl oxazolidinonesyn-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative85>99 (d.r.)[5]
Enantioselective Synthesis of β³-Amino Acids
MethodSubstrateProductYield (%)e.e. (%)Ref.
1,3-Oxazinane N-Boc-1,3-oxazinane(R)-3-amino-3-phenylpropanoic acid7292[1][2]
Organocatalysis N-Boc-p-methoxyphenyl-imineMethyl 3-(boc-amino)-3-(4-methoxyphenyl)propanoate9898[6]
Asymmetric Hydrogenation Unprotected enamine esterEthyl 3-amino-3-phenylpropanoate>9996[2]
Chiral Auxiliary N',N'-Bis(α-phenylethyl)propionamide(S)-3-amino-3-phenylpropanoic acid85 (alkylation)86 (d.r.)[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the compared synthetic methodologies.

cluster_oxazinane 1,3-Oxazinane Methodology Oxazinane N-Boc-1,3-Oxazinane Lithiation Enantioselective Lithiation Oxazinane->Lithiation Coupling Regiodivergent Negishi Coupling Lithiation->Coupling C4_Product C4-Functionalized Oxazinane Coupling->C4_Product Ligand A C5_Product C5-Functionalized Oxazinane Coupling->C5_Product Ligand B Beta3_AA β³-Amino Acid C4_Product->Beta3_AA Ring Opening & Oxidation Beta2_AA β²-Amino Acid C5_Product->Beta2_AA Ring Opening & Oxidation

Figure 1: Synthetic workflow for β² and β³-amino acids from 1,3-oxazinanes.

cluster_alternatives Alternative Methodologies cluster_hydrogenation Asymmetric Hydrogenation cluster_organocatalysis Organocatalysis cluster_auxiliary Chiral Auxiliary Enamine Prochiral Enamine Hydrogenation Asymmetric Hydrogenation Enamine->Hydrogenation Beta_AA_H β-Amino Acid Hydrogenation->Beta_AA_H Aldehyde Aldehyde/Imine Organocatalyst Chiral Organocatalyst Aldehyde->Organocatalyst Beta_AA_O β-Amino Acid Adduct Organocatalyst->Beta_AA_O Substrate_Aux Substrate + Chiral Auxiliary Diastereoselective_Rxn Diastereoselective Reaction Substrate_Aux->Diastereoselective_Rxn Intermediate_Aux Chiral Intermediate Diastereoselective_Rxn->Intermediate_Aux Cleavage Auxiliary Cleavage Intermediate_Aux->Cleavage Beta_AA_A β-Amino Acid Cleavage->Beta_AA_A

Figure 2: Conceptual workflows for alternative enantioselective syntheses of β-amino acids.

Experimental Protocols

Enantioselective Synthesis of (S)-β²-Homophenylalanine from N-Boc-1,3-Oxazinane

This protocol is adapted from the work of Baudoin and coworkers.[1][2]

a) Enantioselective Lithiation and Negishi Coupling: To a solution of (−)-sparteine (1.2 equiv.) in dry THF at -78 °C is added s-BuLi (1.1 equiv.). The mixture is stirred for 30 min, followed by the addition of a solution of N-Boc-1,3-oxazinane (1.0 equiv.) in THF. After stirring for 4 h at -78 °C, a solution of ZnCl₂ (1.2 equiv.) in THF is added, and the mixture is allowed to warm to room temperature over 1 h. To this solution is added Pd(OAc)₂ (5 mol %), the appropriate phosphine ligand (e.g., SPhos, 10 mol %), and the aryl halide (e.g., iodobenzene, 1.5 equiv.). The reaction is stirred at 60 °C until completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the C5-functionalized oxazinane.

b) Ring Opening and Oxidation to the β²-Amino Acid: The purified C5-functionalized N-Boc-1,3-oxazinane is dissolved in a 1:1 mixture of THF and 1 M HCl. The reaction is stirred at room temperature until the cleavage of the Boc group and the oxazinane ring is complete (monitored by TLC). The solvent is removed under reduced pressure. The resulting amino alcohol is then dissolved in a mixture of acetonitrile, water, and phosphate buffer (pH 6.7). TEMPO (0.1 equiv.) and BAIB (2.5 equiv.) are added, and the mixture is stirred vigorously at room temperature until the oxidation is complete. The reaction is quenched with saturated aqueous Na₂S₂O₃ and the pH is adjusted to ~2-3 with 1 M HCl. The aqueous layer is washed with diethyl ether and then the pH is adjusted to the isoelectric point of the amino acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield the desired β²-amino acid.

Organocatalytic Synthesis of (S)-β²-Homophenylalanine

This protocol is based on the work of List and coworkers.[3][4]

A solution of the phenylacetic acid-derived bis-silyl ketene acetal (1.2 equiv.) and the silylated aminomethyl ether (1.0 equiv.) in pentane is cooled to -60 °C. A solution of the chiral imidodiphosphorimidate (IDPi) catalyst (1-5 mol %) in pentane is then added dropwise. The reaction is stirred at -60 °C for the specified time (typically 12-24 h), monitoring the progress by TLC or ¹H NMR. Upon completion, the reaction is quenched by the addition of 1 M HCl. The mixture is allowed to warm to room temperature and stirred for 1 h to ensure complete hydrolysis. The aqueous layer is separated, washed with dichloromethane, and the pH is adjusted to the isoelectric point of the amino acid. The product is then extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the unprotected β²-amino acid.

Asymmetric Hydrogenation for the Synthesis of a β³-Amino Ester

This protocol is a general representation of the method described by Hsiao et al.[2]

In a glovebox, a pressure-resistant vial is charged with the unprotected enamine ester (1.0 equiv.), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol %), and a chiral phosphine ligand (e.g., a Josiphos-type ligand, 0.55-1.1 mol %). The vial is sealed, removed from the glovebox, and degassed solvent (e.g., methanol or trifluoroethanol) is added. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 90 psi). The reaction is stirred at a specified temperature (e.g., 50 °C) until the reaction is complete (monitored by GC-MS or ¹H NMR). The reaction mixture is then concentrated, and the crude product is purified by flash chromatography on silica gel to yield the enantioenriched β-amino ester.

Chiral Auxiliary-Mediated Synthesis of a β³-Amino Acid Derivative

This protocol is adapted from the work of Juaristi and López-Ruiz, employing an Evans-type oxazolidinone auxiliary.[7]

To a solution of the N-acylated chiral oxazolidinone (1.0 equiv.) in dry THF at -78 °C is added a solution of a strong base (e.g., LDA or NaHMDS, 1.05 equiv.). The mixture is stirred for 30-60 minutes to form the enolate. An electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added dropwise, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, containing the alkylated chiral auxiliary, is purified by chromatography. The chiral auxiliary is then cleaved, for example, by treatment with LiOH and H₂O₂ in a THF/water mixture, to yield the desired β-amino acid derivative.

Conclusion

The enantioselective synthesis of β² and β³-amino acids from 1,3-oxazinanes presents a powerful and flexible strategy, offering a unified entry to both classes of compounds from a single precursor with high levels of stereocontrol. When compared to established methods, it demonstrates competitive yields and enantioselectivities. Asymmetric hydrogenation offers excellent results for specific substrates, particularly β-aryl-β³-amino esters, often with high atom economy. Organocatalytic methods have emerged as a powerful tool, especially for the synthesis of unprotected β²-amino acids, avoiding additional protection/deprotection steps. Chiral auxiliary-based methods, while often requiring stoichiometric amounts of the chiral source and additional synthetic steps for attachment and removal, remain a reliable and predictable strategy for accessing a wide range of β-amino acids with high diastereoselectivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, substrate availability, and the desired scale of the synthesis. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Analysis of the Antimicrobial Activity of Novel Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Oxazine derivatives have garnered significant attention within medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various recently synthesized oxazine derivatives, supported by experimental data, to aid researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Activity of Oxazine Derivatives

The antimicrobial efficacy of newly synthesized oxazine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the table below, highlights the structure-activity relationships and the potential of these compounds as lead structures for further development. The primary methods for evaluating antimicrobial activity were the disk diffusion method and determination of the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeTest OrganismMethodZone of Inhibition (mm)MIC (µg/mL)Reference
1,3-Oxazine Derivative 2 Staphylococcus aureusDisk Diffusion> Tetracycline control-[4][5]
Escherichia coliDisk Diffusion> Tetracycline control-[4][5]
1,3-Oxazine Derivative 4 Staphylococcus aureusDisk Diffusion> Tetracycline control-[4][5]
Escherichia coliDisk Diffusion> Tetracycline control-[4][5]
1,3-Oxazine Derivative 5 Staphylococcus aureusDisk Diffusion> Tetracycline control-[4][5]
Escherichia coliDisk Diffusion> Tetracycline control-[4][5]
Thiazino-Oxazine Derivatives (5a-5k) Bacillus subtilisCup PlateGood activity-[6]
Escherichia coliCup PlateGood activity-[6]
Candida albicansCup PlateGood activity-[6]
Imidazo[2,1-b][4][5]oxazine Carbamates (47-49, 51-53, 55) Mycobacterium tuberculosis H37RvBroth Microdilution-0.18–1.63 µM[7]
Clinically Isolated M. tuberculosisBroth Microdilution-< 0.5 µM[7]
[1][4][6]Oxadiazolo[3,4-b]pyrazine Derivatives (5l, 5m) Colistin-Resistant Klebsiella pneumoniae AR-0497Broth Microdilution-1-2 (in presence of colistin)[8]
Colistin-Resistant Escherichia coli AR-0538Broth Microdilution-1-2 (in presence of colistin)[8]
Colistin-Resistant Salmonella Typhimurium AR-0539Broth Microdilution-1-2 (in presence of colistin)[8]

Note: A dash (-) indicates that the data was not provided in the cited source. The comparison to controls like tetracycline indicates potent activity.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the presented findings. Below are detailed descriptions of the key experimental protocols used to assess the antimicrobial activity of the oxazine derivatives.

Synthesis of 1,3-Oxazine Derivatives:

A multi-component reaction involving benzaldehyde, phenylacetylene, and urea in the presence of trifluoroacetic acid and acetic acid was utilized to produce the initial oxazine compound.[4][5] Subsequent acylation with 4-chlorobenzoyl chloride under an inert atmosphere yielded further derivatives.[4][5] For another derivative, a mixture of the precursor compound, 4-morpholinoaniline, and hydrochloric acid in ethanol was heated in a pressure tube.[4]

Synthesis of Thiazino-Oxazine Derivatives:

A series of 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione derivatives were synthesized through the cyclization of 5-[(1E)-N-(4-chlorophenyl) ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione derivatives with triphosgene.[6]

Disk Diffusion Method:

This method provides a qualitative to semi-quantitative measure of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][5]

Cup Plate Method:

This is a variation of the agar diffusion method.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: A sterile borer is used to create uniform wells or "cups" in the agar.

  • Application of Test Compounds: A defined volume of the test compound solution is added to each well.

  • Incubation and Measurement: The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7][8]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of novel oxazine derivatives.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_pathogens Test Microorganisms cluster_analysis Data Analysis start Starting Materials (e.g., Aldehydes, Urea) synthesis Chemical Synthesis (e.g., Multicomponent Reaction) start->synthesis Reactants purification Purification & Characterization (e.g., Chromatography, NMR, Mass Spec) synthesis->purification derivatives Novel Oxazine Derivatives purification->derivatives screening_method Antimicrobial Assay (e.g., Disk Diffusion, Broth Dilution) derivatives->screening_method bacteria Bacterial Strains (Gram-positive & Gram-negative) bacteria->screening_method fungi Fungal Strains fungi->screening_method results Data Collection (Zone of Inhibition / MIC) screening_method->results comparison Comparative Analysis (Structure-Activity Relationship) results->comparison

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Oxazine Derivatives.

This guide provides a snapshot of the current research on the antimicrobial properties of oxazine derivatives. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop novel antimicrobial agents to combat the growing threat of infectious diseases. The potent activity exhibited by several of the discussed derivatives warrants further investigation and optimization.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic compound of interest in pharmaceutical development. While no formally validated methods for this specific analyte have been published, this document outlines and compares methodologies based on the analysis of structurally similar compounds, including cyclic carbamates, oxazolidinones, and other cyclic amines. The information presented is intended to assist researchers in the development and validation of analytical methods tailored to this compound.

Introduction to Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pharmaceutical analysis, this typically involves assessing the method's specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The choice of analytical technique depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.

For this compound, its polar nature, attributed to the amino group and the carbamate moiety, suggests that High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary candidates for its analysis. Gas Chromatography (GC) may also be considered, likely requiring a derivatization step to improve volatility and thermal stability.

Below is a general workflow for the validation of an analytical method, which will be followed by a comparison of specific techniques.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_planning Planning & Development cluster_execution Execution cluster_documentation Documentation Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Implement Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A generalized workflow for the validation of an analytical method.

Comparison of Proposed Analytical Methods

The following tables summarize proposed analytical methods for this compound, with performance data extrapolated from validated methods for structurally analogous compounds.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine analysis of moderately polar compounds. For this compound, a reversed-phase method would be appropriate.

ParameterProposed Method A (based on Rivaroxaban analysis)Proposed Method B (based on Carbamate analysis)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Ultra Carbamate or C18
Mobile Phase Acetonitrile:Water (e.g., 55:45 v/v)Acetonitrile:Water gradient
Flow Rate 1.0 - 1.2 mL/min0.8 - 1.5 mL/min
Detection UV at ~220-250 nmUV at ~220 nm
Linearity Range 0.005 - 40.0 µg/mL[1]5 - 90 µg/mL[2]
LOD ~0.30 µg/mL[3]~0.054 µg/mL[4]
LOQ ~1.0 µg/mL[3]~0.164 µg/mL[4]
Accuracy (% Recovery) 98.6% - 103.4%[3]~99%[2][4]
Precision (%RSD) < 2.0%[3]< 2.0%
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices, such as biological fluids.

ParameterProposed Method C (based on Oxazolidinone analysis)Proposed Method D (based on Carbamate analysis)
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)[2][5][6]C18 or specialized carbamate column[2][5][6]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)[6]Acetonitrile:Water with Ammonium Acetate (gradient)[5]
Flow Rate 0.2 - 0.4 mL/min0.3 - 0.5 mL/min
Ionization Electrospray Ionization (ESI), Positive Mode[2][5][6]ESI, Positive Mode[5]
Linearity Range 25.0 - 7500.0 ng/mL[2][5]10 - 1000 ng/mL[5]
LOD Not specified, LOQ is low ng/mL0.2 - 2.0 µg/kg[1]
LOQ 25.0 ng/mL[2][5]0.5 - 5.0 µg/kg[1]
Accuracy (% Recovery) 94.4% - 104.2%[2][5]88.1% - 118.4%[1]
Precision (%RSD) < 15%[5]< 10%[1]
Table 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID can be a cost-effective alternative, particularly for purity and content analysis. Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic performance. However, analysis of similar cyclic amines like morpholine has been performed without derivatization.

ParameterProposed Method E (without Derivatization, based on Morpholine analysis)Proposed Method F (with Derivatization, based on general amine analysis)
Column Agilent CP-Volamine or similar polar column5% Phenyl Methylpolysiloxane (e.g., TR-5)[7]
Derivatizing Agent NoneN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[7]
Injector Temp. ~250 °C~250 °C
Oven Program Isothermal or gradient depending on impuritiesTemperature gradient (e.g., 100 °C to 250 °C)
Detector Temp. ~275 °C~300 °C
Linearity Range Not specifiedNot specified, typically wide range
LOD ~0.46 µg (for Morpholine)[7]Dependent on derivatization efficiency
LOQ ~1.4 µg (for Morpholine, estimated)Dependent on derivatization efficiency
Accuracy (% Recovery) > 87% (for Morpholine)[7]Dependent on derivatization and recovery
Precision (%RSD) Not specifiedDependent on derivatization consistency

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These should be considered as starting points and will require optimization for this compound.

Proposed HPLC-UV Method (based on Rivaroxaban and Carbamate analysis)
  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (55:45, v/v).

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 220 nm (based on the carbamate structure).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., within the 0.005 - 40.0 µg/mL range). Filter through a 0.45 µm syringe filter before injection.[1]

Proposed LC-MS/MS Method (based on Oxazolidinone analysis)
  • Chromatographic System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.[2][5][6]

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.[2][5][6]

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to elute the analyte with good peak shape (e.g., starting with a low percentage of B and increasing over time).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI Positive.[2][5][6]

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common approach.[5] The supernatant is then diluted and injected.

Proposed GC-FID Method (with Derivatization)
  • Chromatographic System: GC with a Flame Ionization Detector.

  • Derivatization Procedure:

    • Accurately weigh the sample into a reaction vial.

    • Add the derivatizing agent (e.g., MSTFA) and a suitable solvent (e.g., acetonitrile).[7]

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the derivatized analyte.

  • Detector Temperature: 300 °C.

Visualization of Method Selection Logic

The choice of an analytical method is guided by several factors. The following diagram illustrates the decision-making process.

Method_Selection_Logic Decision Tree for Analytical Method Selection Start Start: Define Analytical Needs Matrix_Complexity Complex Matrix (e.g., Plasma)? Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Required? Matrix_Complexity->Sensitivity_Requirement No LC_MS LC-MS/MS Matrix_Complexity->LC_MS Yes Routine_QC Routine QC / Purity Assay? Sensitivity_Requirement->Routine_QC No Sensitivity_Requirement->LC_MS Yes HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes GC_FID GC-FID (with/without derivatization) Routine_QC->GC_FID Alternative

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The analytical validation for this compound can be approached using several established chromatographic techniques. For high sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. For routine quality control and content uniformity, a well-developed HPLC-UV method would be robust and reliable. GC-FID presents a viable, cost-effective option, although it may require method development around derivatization to achieve optimal performance. The specific validation parameters and protocols will need to be established and optimized for the chosen method according to regulatory guidelines (e.g., ICH Q2(R1)).

References

Unlocking the Potential of 1,3-Naphthoxazine Derivatives: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recent computational studies on 1,3-naphthoxazine derivatives. We delve into their synthesis, diverse biological activities, and the computational methodologies used to predict their efficacy and safety, supported by experimental data.

1,3-Naphthoxazine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Computational studies, including molecular docking, ADMET prediction, and quantum chemical calculations, have become instrumental in understanding their mechanism of action, predicting their biological potential, and guiding the design of more potent and specific drug candidates. This guide synthesizes key findings from recent literature to offer a comparative overview of these in-silico investigations.

Anticonvulsant Activity: Targeting GABA-A Receptors

A notable area of investigation for 1,3-naphthoxazine derivatives is their potential as anticonvulsant agents. Computational studies have focused on their interaction with the γ-aminobutyric acid A (GABA-A) receptor, a key target in the treatment of epilepsy.

A series of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazines were synthesized and evaluated for their anticonvulsant activity.[1][3] Molecular docking simulations were performed to understand their binding affinities as GABA-A receptor agonists.[1][3] The results of these molecular studies showed a strong correlation with the observed biological activity, with compounds S10 and S11 displaying considerable efficacy in chemically-induced seizure tests.[1] Docking simulations identified critical amino acid residues involved in the binding interaction, such as Thr262, Asn265, Met286, Phe289, and Val290.[1]

Comparative Data: Anticonvulsant Activity and In-Silico Predictions
CompoundAnticonvulsant Activity (ipPTZ test)Predicted Binding Affinity (GABA-A Receptor)Key Interacting ResiduesReference
S10 HighFavorableThr262, Asn265, Met286, Phe289, Val290[1]
S11 HighFavorableNot specified in abstract[1][3]
Diazepam (Control) HighHighThr262, Asn265, Met286, Phe289, Val290[1]
Experimental and Computational Protocols:

Synthesis: The 1,3-naphthoxazine derivatives were synthesized via a one-pot, three-component reaction of 2-naphthol, various primary amines (aliphatic and aromatic), and formaldehyde under solvent-free conditions using a GO-Fe3O4–Ti(IV) nanocatalyst.[1]

Anticonvulsant Evaluation: The anticonvulsant activity was assessed using the intraperitoneal pentylenetetrazole (ipPTZ) induced seizure test in mice.[1][3]

Molecular Docking: Molecular docking simulations were performed to investigate the binding mode of the synthesized compounds into the active site of the GABA-A receptor. The specific software and detailed parameters for the docking protocol were not detailed in the abstract but are crucial for reproducibility.[1]

cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow Naphthol 2-Naphthol Reaction One-pot Reaction (Solvent-free) Naphthol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst GO-Fe3O4–Ti(IV) Nanocatalyst Catalyst->Reaction Catalyzes Product 1,3-Naphthoxazine Derivative Reaction->Product InVivo Anticonvulsant Test (ipPTZ) Product->InVivo InSilico Molecular Docking (GABA-A Receptor) Product->InSilico Correlation Activity-Binding Correlation InVivo->Correlation InSilico->Correlation

Synthesis and evaluation workflow for anticonvulsant 1,3-naphthoxazine derivatives.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 1,3-naphthoxazine derivatives have been investigated as potent anticancer agents, specifically as inhibitors of tubulin polymerization.[4] A series of novel substituted 2-pyrimidinyl-2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazine analogs were designed, synthesized, and evaluated for their in vitro cytotoxicity against HeLa (cervical cancer) and B16F10 (melanoma) cell lines.[4]

Compounds 6b and 6k emerged as the most effective against HeLa cells, exhibiting significant cytotoxicity and inducing apoptosis by arresting the cell cycle in the G2/M phase.[4] Molecular docking studies suggested that these compounds have a high affinity for the colchicine binding site on tubulin, thereby inhibiting microtubule assembly.[4]

Comparative Data: Anticancer Activity and Cytotoxicity
CompoundCell LineIC50 (µM)Mechanism of ActionReference
6b HeLa1.26 ± 0.12Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction[4]
6k HeLa1.16 ± 0.27Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction[4]
Experimental and Computational Protocols:

Synthesis: The 2-pyrimidinyl naphthoxazine derivatives were synthesized through a one-pot, three-component reaction of 2-naphthol, substituted pyrimidinyl amines, and formalin.[4]

Cytotoxicity Assay: The in vitro cytotoxicity was determined using the MTT assay on HeLa and B16F10 cancer cell lines.[4]

Cell Cycle Analysis: The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.[4]

Tubulin Polymerization Inhibition Assay: Immunohistochemistry and fluorescence assays were used to confirm the inhibition of microtubule assembly in HeLa cells.[4]

Molecular Docking: Molecular docking studies were performed to investigate the binding of the compounds to the colchicine binding site of tubulin.[4]

Derivative 2-Pyrimidinyl Naphthoxazine Derivative Tubulin Tubulin Dimer Derivative->Tubulin Binds to Colchicine Site Inhibition Inhibition Derivative->Inhibition Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibition->Microtubule G2M_Arrest G2/M Phase Arrest Inhibition->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Signaling pathway for anticancer activity of 1,3-naphthoxazine derivatives.

Antioxidant and Photoprotective Properties

Recent studies have explored the potential of 1,3-naphthoxazine derivatives as antioxidants and as active ingredients in sunscreen formulations.[5] A series of these derivatives were synthesized and evaluated for their sun protection factor (SPF) and their ability to scavenge free radicals.[5]

Several compounds, notably 4i, 4c, 4k, 4d, 4r, and 4h , exhibited remarkably high SPF values.[5] In terms of antioxidant activity, compounds 4h, 4e, 4b, and 4j showed the highest DPPH radical scavenging activity.[5] Furthermore, in-silico ADMET profiling was conducted to assess their pharmacokinetic properties and suitability as topical agents.[5]

Comparative Data: Antioxidant and Photoprotective Performance
CompoundSPF Value (at 900 µg/mL)DPPH Scavenging Activity (%) (at 400 µg/mL)Reference
4i 23.65Not specified in abstract[5]
4c 23.57Not specified in abstract[5]
4k 23.04Not specified in abstract[5]
4d 21.94Not specified in abstract[5]
4r 20.80Not specified in abstract[5]
4h 20.2686.46[5]
4e Not specified in abstract82.83[5]
4b Not specified in abstract80.78[5]
4j Not specified in abstract80.65[5]
Experimental and Computational Protocols:

Synthesis: The 1,3-naphthoxazine derivatives were synthesized through a multi-component reaction of 2-naphthol, arylamines, and aromatic aldehydes using a copper(II) trifluoromethanesulfonate (Cu(OTf)2) and (±)-Camphor-10-sulfonic acid ((±)-CSA) catalyst system under sonication.[5]

SPF Assay: The sun protection factor was determined in vitro to assess the photoprotective efficacy of the synthesized compounds.[5]

Antioxidant Activity Assay: The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed to evaluate the drug-likeness and pharmacokinetic profile of the compounds.[5]

ADMET and Physicochemical Properties

In-silico ADMET prediction is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For a series of anticonvulsant 1,3-naphthoxazine derivatives, ADME properties were predicted using SwissADME and PreADMET software.[1] The results indicated that the synthesized compounds possessed desirable conformational flexibility and were within acceptable limits for properties such as molecular weight, number of rotatable bonds, and hydrogen bond donors/acceptors.[1] The topological polar surface area (TPSA) for all compounds was also within a favorable range (12.47–32.67 Å).[1]

Comparative Data: Predicted Physicochemical and ADME Properties
PropertyRange for Synthesized Compounds (S1-S11)Acceptable Limit (Lipinski's Rule of Five)Reference
Molecular Weight 261–340 g/mol < 500 g/mol [1]
Number of Rotatable Bonds (n-RB) Within acceptable limit≤ 10[1]
Hydrogen Bond Donors (HBD) Within acceptable limit≤ 5[1]
Hydrogen Bond Acceptors (HBA) Within acceptable limit≤ 10[1]
Topological Polar Surface Area (TPSA) 12.47–32.67 Ų≤ 140 Ų[1]

This comparative guide highlights the significant potential of 1,3-naphthoxazine derivatives in various therapeutic areas. The integration of computational studies with experimental validations provides a powerful approach for the rational design and development of novel drug candidates based on this promising scaffold. Future research should focus on refining the computational models, exploring a wider range of biological targets, and conducting more extensive in-vivo studies to validate the in-silico and in-vitro findings.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminotetrahydro-1,3-oxazin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified safety professional before proceeding with any disposal protocol. The information presented here is intended as a supplementary resource and not a substitute for professional guidance and adherence to local, regional, and national regulations.

Immediate Safety Considerations and Personal Protective Equipment (PPE)

Given the absence of specific hazard information, a cautious approach is necessary. Before handling 3-Aminotetrahydro-1,3-oxazin-2-one for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following minimum personal protective equipment should be worn:

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection May be required based on the physical form of the waste and risk assessment.

General Disposal Procedures

In the absence of a specific SDS, the disposal of this compound should be treated as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound".

  • Do not mix this waste with any other chemicals. Keeping waste streams separate is crucial for safe and compliant disposal.

Step 2: Waste Collection

  • Carefully transfer the waste into the labeled container, avoiding spills or the creation of dust if in solid form.

  • Ensure the container is tightly sealed after each addition of waste.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Provide the disposal company with all available information about the chemical, including its name and CAS number (54924-47-9).

Important Note: Never dispose of this compound down the drain or in regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical for which a specific SDS is not immediately available.

DisposalWorkflow start Start: Chemical Waste for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste. sds_check->sds_no No end End: Proper Disposal Complete sds_yes->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department. sds_no->consult_ehs ppe Wear appropriate Personal Protective Equipment (PPE). consult_ehs->ppe segregate Segregate and label waste in a dedicated, sealed container. ppe->segregate store Store in a designated hazardous waste accumulation area. segregate->store dispose Arrange for pickup by a licensed chemical waste disposal company. store->dispose dispose->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

By adhering to these general guidelines and, most importantly, seeking expert consultation, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety Guidance for 3-Aminotetrahydro-1,3-oxazin-2-one Remains Undetermined Due to Lack of Available Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the personal protective equipment (PPE), handling, and disposal of 3-Aminotetrahydro-1,3-oxazin-2-one (CAS Number: 54924-47-9) cannot be provided at this time. Despite thorough searches for a Safety Data Sheet (SDS) from various chemical suppliers, including Santa Cruz Biotechnology, Pharmaffiliates, and BIOGEN Científica, no detailed safety and handling information is publicly available.

The absence of a manufacturer's or supplier's SDS for this specific chemical compound makes it impossible to ascertain the specific hazards, necessary protective measures, and appropriate disposal methods. Authoritative documents like an SDS are crucial for providing the quantitative data and procedural guidance required for the safe handling of chemical substances in a laboratory setting.

Researchers, scientists, and drug development professionals are strongly advised to take the following steps before handling this compound:

  • Procure the Safety Data Sheet: Directly contact the supplier from whom the chemical was purchased to request a complete and current SDS. This document is the primary source of all safety-related information.

  • Conduct a Thorough Risk Assessment: Once the SDS is obtained, a comprehensive risk assessment should be performed for any planned experimental work. This assessment should identify potential hazards and outline specific control measures to mitigate risks.

  • Consult with a Safety Officer: All handling and disposal procedures should be reviewed and approved by your institution's Environmental Health and Safety (EHS) officer or equivalent safety professional.

Without access to a verified SDS, it would be a violation of safe laboratory practices to speculate on the appropriate personal protective equipment, handling protocols, or disposal plans for this compound. The potential for unknown hazards necessitates a cautious and informed approach, grounded in the official documentation provided by the chemical supplier.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminotetrahydro-1,3-oxazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Aminotetrahydro-1,3-oxazin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。